3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-8-11(9-14)4-5-12(10)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQCMWBRBGSKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389772 | |
| Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461033-80-7 | |
| Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde (CAS 461033-80-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde, a versatile intermediate compound with potential applications in pharmaceutical development, particularly in the synthesis of novel therapeutics. While some physical and chemical data are available, detailed experimental protocols and biological activity data remain limited in publicly accessible literature.
Core Chemical Properties
3-Methyl-4-pyrrolidin-1-yl-benzaldehyde is a substituted aromatic aldehyde featuring a pyrrolidine ring, which enhances its reactivity and potential for creating diverse molecular scaffolds.
Table 1: Physicochemical Properties of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde
| Property | Value | Source |
| CAS Number | 461033-80-7 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO | [1][2] |
| Molecular Weight | 189.26 g/mol | [1][2] |
| Appearance | Tan solid | [3] |
| Melting Point | 27-31 °C | [3] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Purity | ≥ 99% (Assay) | [3] |
| Storage | Store at 0-8 °C | [3] |
| Hazard | Irritant | [1] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, the aldehyde proton (~9-10 ppm), the methyl group protons, and the pyrrolidine ring protons. |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring. |
| IR Spectroscopy | Characteristic absorption bands for the aldehyde C-H stretch (~2700-2800 cm⁻¹), a strong C=O stretch (~1680-1700 cm⁻¹), and C-N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (189.26), along with fragmentation patterns typical of a substituted benzaldehyde. |
Experimental Protocols
Specific, validated experimental protocols for the synthesis, purification, and analysis of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde are not detailed in the available literature. However, a general synthetic approach for analogous substituted benzaldehydes can be conceptualized.
General Synthesis Approach: Nucleophilic Aromatic Substitution
A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable starting material, such as 4-fluoro-3-methylbenzaldehyde, with pyrrolidine.
Reaction:
Illustrative Experimental Protocol:
-
Reaction Setup: To a solution of 4-fluoro-3-methylbenzaldehyde in a suitable aprotic polar solvent (e.g., DMSO or DMF), add an excess of pyrrolidine and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Methodologies
-
Purity Assessment: The purity of the synthesized compound would typically be determined using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.
-
Structural Confirmation: The identity of the compound would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the expected values.
Biological Activity and Applications
The literature suggests that 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals, with potential applications in the development of therapeutic agents for neurological disorders.[3] The pyrrolidine moiety is a common scaffold in drug discovery and is present in numerous FDA-approved drugs.[4][5] However, no specific biological data, such as in vitro or in vivo studies, mechanism of action, or identification of specific molecular targets for this particular compound, are publicly available. Its role appears to be primarily as a building block for the synthesis of more complex, biologically active molecules.[3]
Visualizations
Hypothetical Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis and purification of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde.
Caption: Hypothetical synthesis and purification workflow.
Illustrative Signaling Pathway Involvement
Given its potential use in developing treatments for neurological disorders, a molecule derived from this compound could hypothetically modulate a key signaling pathway, such as a G-protein coupled receptor (GPCR) pathway.
Caption: Illustrative GPCR signaling pathway modulation.
References
- 1. 461033-80-7 Cas No. | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. enamine.net [enamine.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde molecular weight and formula
An In-Depth Technical Guide to 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a logical workflow for the compound this compound. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.
Chemical Properties
This compound is a versatile organic compound recognized as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1] Its structure, featuring a pyrrolidine ring attached to a substituted benzaldehyde, makes it a key intermediate in the creation of various bioactive compounds.[1]
Quantitative Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₅NO | [1][2][3] |
| Molecular Weight | 189.26 g/mol | [2] |
| CAS Number | 461033-80-7 | [2][3][4] |
| Appearance | Tan solid | [1] |
| Melting Point | 27-31 °C | [1] |
| Storage Conditions | 0-8 °C, Sealed in dry conditions | [1][4] |
Representative Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the aromatic nucleophilic substitution of an activated aryl halide with pyrrolidine. The starting material for this proposed synthesis is 4-fluoro-3-methylbenzaldehyde.
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
4-fluoro-3-methylbenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-methylbenzaldehyde (1.0 equivalent), potassium carbonate (2.0 equivalents), and dimethyl sulfoxide (DMSO) to create a stirrable solution.
-
Addition of Reagent: Add pyrrolidine (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Logical and Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Synthetic workflow for this compound.
References
An In-Depth Technical Guide to the Formation of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary reaction mechanism for the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde, a valuable intermediate in pharmaceutical development. The formation of this compound is most prominently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide will delve into the mechanism of this transformation, provide a representative experimental protocol, and present relevant data in a structured format.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound can be efficiently accomplished via the nucleophilic aromatic substitution of a suitable precursor, typically 4-fluoro-3-methylbenzaldehyde, with pyrrolidine. The presence of the electron-withdrawing aldehyde group para to the fluorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.
The reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom on the aromatic ring. This initial attack is the rate-determining step and leads to the formation of a high-energy intermediate known as a Meisenheimer complex. The negative charge of this intermediate is stabilized by resonance, with delocalization onto the electron-withdrawing aldehyde group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the elimination of the fluoride ion, which is a good leaving group. This results in the formation of the final product, this compound.
An alternative, though often less direct route, for the formation of similar aryl amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of an aryl halide (e.g., 4-bromo-3-methylbenzaldehyde) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Visualizing the SNAr Pathway
The following diagram illustrates the logical flow of the Nucleophilic Aromatic Substitution mechanism for the formation of this compound.
Caption: SNAr reaction pathway for this compound formation.
Experimental Protocol
Materials:
-
4-Fluoro-3-methylbenzaldehyde
-
Pyrrolidine
-
Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Inert gas (e.g., Nitrogen, Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with 4-fluoro-3-methylbenzaldehyde and a suitable base (e.g., 1.5-2.0 equivalents). The flask is then flushed with an inert gas.
-
Solvent and Reagent Addition: Anhydrous polar aprotic solvent is added to the flask, and the mixture is stirred. Pyrrolidine (1.1-1.5 equivalents) is then added dropwise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically in the range of 80-150 °C) and stirred under an inert atmosphere. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Data Presentation
The following table summarizes key data for the starting material and the final product. Please note that specific reaction yields and times are highly dependent on the exact experimental conditions used and would require experimental determination.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 4-Fluoro-3-methylbenzaldehyde | C₈H₇FO | 138.14 | Liquid/Solid | 135427-08-6 |
| Pyrrolidine | C₄H₉N | 71.12 | Liquid | 123-75-1 |
| This compound | C₁₂H₁₅NO | 189.26 | Solid | 461033-80-7 |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of derivatives of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde, a versatile chemical scaffold. While direct biological data on derivatives of this specific molecule is limited in current scientific literature, this document extrapolates potential therapeutic applications by examining the activities of structurally similar compounds, particularly derivatives of the unmethylated analog, 4-(pyrrolidin-1-yl)benzaldehyde. This guide summarizes key findings in the areas of anticancer and antimicrobial research, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and potential mechanisms of action. The information provided herein is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this chemical class.
Introduction
This compound is a commercially available organic compound recognized as a valuable building block in pharmaceutical research and development.[1][2][3] Its structural features, including a reactive aldehyde group and a pyrrolidine moiety, make it an attractive starting material for the synthesis of a diverse range of derivatives. The pyrrolidine ring is a common motif in many biologically active compounds, and the benzaldehyde core provides a versatile platform for structural modification. This guide focuses on the potential biological activities of its derivatives, drawing insights from studies on closely related analogs.
Synthesis of the Core Scaffold and Derivatives
The foundational step in exploring the biological potential of this class of compounds is the synthesis of the core molecule and its subsequent derivatization. While specific synthetic routes for derivatives of this compound are not extensively documented, general organic synthesis principles can be applied.
A plausible synthetic pathway for the core scaffold would involve the nucleophilic aromatic substitution of a suitable starting material, such as 3-methyl-4-fluorobenzaldehyde, with pyrrolidine. The aldehyde functionality then serves as a key handle for the creation of various derivatives, including Schiff bases, chalcones, and thiosemicarbazones.
Diagram: General Synthetic Scheme for this compound Derivatives
Caption: Synthetic pathway for derivatives.
Potential Anticancer Activity
While no studies have directly evaluated the anticancer properties of this compound derivatives, research on analogous structures provides compelling evidence for their potential in this therapeutic area.
Dihydrofolate Reductase (DHFR) Inhibition
A study on thiosemicarbazone derivatives of the unmethylated analog, 4-(pyrrolidin-1-yl)benzaldehyde, demonstrated their potential as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a validated target for anticancer drugs.
Table 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibitory Activity of 4-(Pyrrolidin-1-yl)benzaldehyde Thiosemicarbazone Derivatives
| Compound ID | Substitution on Thiosemicarbazone | IC50 (µM) |
| 5a | 2,3-Dichlorophenyl | 15.24 ± 0.52 |
| 5b | 2,4-Dichlorophenyl | 13.89 ± 0.36 |
| 5c | 2,5-Dichlorophenyl | 14.12 ± 0.41 |
| 5d | 2,6-Dichlorophenyl | 12.37 ± 0.48 |
| 5e | 3,4-Dichlorophenyl | 16.58 ± 0.63 |
| 5f | 3,5-Dichlorophenyl | 17.91 ± 0.77 |
| 5g | 2-Fluorophenyl | 25.63 ± 0.81 |
| 5h | 3-Fluorophenyl | 28.47 ± 0.92 |
| 5i | 4-Fluorophenyl | 22.15 ± 0.75 |
| 5j | 2-Chlorophenyl | 19.88 ± 0.69 |
| 5k | 3-Chlorophenyl | 21.34 ± 0.71 |
| 5l | 4-Chlorophenyl | 12.38 ± 0.25 |
| 5m | 2-Bromophenyl | 33.72 ± 1.03 |
| 5n | 3-Bromophenyl | 36.91 ± 1.15 |
| 5o | 4-Bromophenyl | 31.44 ± 0.98 |
| 5p | 2-Nitrophenyl | 45.89 ± 1.21 |
| 5q | 3-Nitrophenyl | 54.10 ± 0.72 |
| 5r | 4-Nitrophenyl | 41.27 ± 1.18 |
| Methotrexate | (Reference Drug) | 0.086 ± 0.07 |
Data extracted from a study on 4-(pyrrolidin-1-yl)benzaldehyde derivatives.
Diagram: DHFR Inhibition Workflow
Caption: Experimental workflow for DHFR inhibition assay.
Experimental Protocol: In Vitro DHFR Inhibition Assay
The following is a generalized protocol based on the methodology for testing DHFR inhibitors.
-
Reagents and Materials:
-
Dihydrofolate (DHF)
-
NADPH
-
Human recombinant DHFR enzyme
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound dilutions.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) at regular intervals for a specified period (e.g., 10-15 minutes) using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Potential Antimicrobial Activity
Derivatives of benzaldehyde and pyrrolidine have been widely investigated for their antimicrobial properties. The formation of Schiff bases and chalcones from the core this compound scaffold is a promising strategy for developing novel antimicrobial agents.
Activity of Related Pyrrolidine Chalcones
A study on novel pyrrolidine chalcones demonstrated their antibacterial activity against various bacterial strains. Although these chalcones were not direct derivatives of the target scaffold, the findings suggest that the pyrrolidine-chalcone combination is a promising pharmacophore for antibacterial drug discovery.
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrrolidine Chalcone Derivatives against Bacterial Strains
| Compound ID | R1 | R2 | R3 | R4 | Staphylococcus aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | Mycobacterium tuberculosis (MIC, µg/mL) |
| 3AP | H | H | H | H | >0.1 | 0.025 | >100 |
| 3BP | Cl | H | H | H | 0.025 | >0.1 | >100 |
| 3CP | H | Cl | H | H | 0.025 | >0.1 | 6.25 |
| 3DP | H | H | Cl | H | 0.025 | >0.1 | 50 |
| 3IP | H | H | H | OCH3 | >0.1 | 0.025 | >100 |
Data extracted from a study on pyrrolidine chalcone derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound derivatives are yet to be elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.
Diagram: Potential Mechanisms of Action
References
Technical Guide: Spectroscopic and Synthetic Profile of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the compound 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. This molecule is of interest as a potential building block in the synthesis of novel pharmaceutical agents and other bioactive molecules.[1] The data presented herein are predicted based on established principles of spectroscopy and known data for analogous compounds, intended to serve as a reference for researchers.
Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 461033-80-7[2][3] |
| Molecular Formula | C₁₂H₁₅NO[2][3] |
| Molecular Weight | 189.26 g/mol [2] |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental spectroscopic principles.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.80 | s | 1H | Aldehyde (-CHO) |
| ~7.60 | d, J ≈ 2 Hz | 1H | Aromatic H (ortho to CHO) |
| ~7.55 | dd, J ≈ 8, 2 Hz | 1H | Aromatic H (meta to CHO, ortho to methyl) |
| ~6.80 | d, J ≈ 8 Hz | 1H | Aromatic H (ortho to pyrrolidinyl) |
| ~3.30 | t, J ≈ 6.5 Hz | 4H | Pyrrolidine (-NCH₂-) |
| ~2.30 | s | 3H | Methyl (-CH₃) |
| ~2.00 | m | 4H | Pyrrolidine (-CH₂CH₂-) |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~191.0 | Aldehyde Carbonyl (C=O) |
| ~155.0 | Aromatic C (attached to pyrrolidine) |
| ~131.0 | Aromatic C (ortho to CHO) |
| ~130.5 | Aromatic C (quaternary, attached to CHO) |
| ~129.0 | Aromatic C (meta to CHO, ortho to methyl) |
| ~125.0 | Aromatic C (quaternary, attached to methyl) |
| ~112.0 | Aromatic C (ortho to pyrrolidinyl) |
| ~52.0 | Pyrrolidine (-NCH₂-) |
| ~25.5 | Pyrrolidine (-CH₂CH₂-) |
| ~17.0 | Methyl (-CH₃) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium | C-H stretch (aliphatic) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1685 | Strong | C=O stretch (aromatic aldehyde) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1375 | Medium | C-N stretch (aromatic amine) |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 189 | High | [M]⁺ (Molecular Ion) |
| 188 | High | [M-H]⁺ |
| 160 | Medium | [M-CHO]⁺ |
| 119 | Medium | [M-C₄H₈N]⁺ |
Experimental Protocols
A plausible synthetic route for this compound is the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluoro-3-methylbenzaldehyde, with pyrrolidine.
Synthesis of this compound
Reaction Scheme:
Caption: Synthetic workflow for this compound.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. The document outlines the predicted chemical shifts, coupling constants, and signal multiplicities for the protons in this molecule. Furthermore, a comprehensive experimental protocol for acquiring a high-resolution ¹H NMR spectrum is provided, along with a visual representation of the proton network through a J-coupling correlation diagram. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted based on the analysis of substituent effects on the benzaldehyde core and known chemical shift values for the pyrrolidine moiety. The electron-donating pyrrolidinyl group and the weakly electron-donating methyl group, along with the electron-withdrawing aldehyde group, collectively influence the chemical environment of each proton. The predicted data is summarized in the table below.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (Aldehyde) | 9.7 - 9.9 | Singlet (s) | - | 1H |
| H-b (Aromatic) | 7.5 - 7.7 | Doublet (d) | ~2 | 1H |
| H-c (Aromatic) | 7.5 - 7.7 | Doublet of doublets (dd) | ~8, ~2 | 1H |
| H-d (Aromatic) | 6.8 - 7.0 | Doublet (d) | ~8 | 1H |
| H-e (Pyrrolidine) | 3.2 - 3.4 | Triplet (t) | ~6-7 | 4H |
| H-f (Pyrrolidine) | 1.9 - 2.1 | Quintet (quin) | ~3-4 | 4H |
| H-g (Methyl) | 2.2 - 2.4 | Singlet (s) | - | 3H |
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a 400 MHz (or higher field) NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of 12-16 ppm, centered around 6 ppm.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Visualization of Proton Network
The following diagram illustrates the through-bond J-coupling correlations between the protons of this compound.
Caption: J-coupling correlations in this compound.
In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. Due to the absence of direct experimental data in publicly available literature, this guide leverages spectral data from analogous compounds to provide reliable estimations for researchers in organic synthesis and pharmaceutical development.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated based on the analysis of structurally similar compounds, including substituted benzaldehydes and N-arylpyrrolidines. The assignments are supported by established principles of substituent effects on aromatic systems.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Aldehyde) | 190 - 193 | The aldehyde carbonyl carbon is typically found in this downfield region[1]. The electron-donating pyrrolidinyl group may cause a slight upfield shift compared to benzaldehyde itself. |
| C-4 | 150 - 155 | This carbon is directly attached to the nitrogen of the pyrrolidine ring, an electron-donating group, which causes a significant downfield shift. |
| C-1 | 133 - 137 | The carbon ipso to the aldehyde group is expected in this region, influenced by both the aldehyde and the substituents on the ring[1]. |
| C-5 | 129 - 132 | This aromatic CH carbon is ortho to the electron-donating pyrrolidinyl group, leading to a downfield shift. |
| C-3 | 125 - 128 | The presence of the methyl group at this position will cause a downfield shift relative to an unsubstituted carbon. |
| C-2 | 115 - 118 | This aromatic CH is ortho to the aldehyde group and meta to the strongly electron-donating pyrrolidinyl group. |
| C-6 | 110 - 114 | This aromatic CH is ortho to the strongly electron-donating pyrrolidinyl group, resulting in a significant upfield shift. |
| Pyrrolidine C (α to N) | 48 - 52 | The carbons of the pyrrolidine ring adjacent to the nitrogen atom are expected in this range. |
| Pyrrolidine C (β to N) | 25 - 29 | The carbons of the pyrrolidine ring beta to the nitrogen atom are found in this region. |
| Methyl C | 18 - 22 | The methyl group attached to the aromatic ring will have a characteristic upfield chemical shift. |
Molecular Structure and Atom Numbering
The logical relationship between the carbon atoms of this compound and their predicted ¹³C NMR chemical shifts is illustrated in the following diagram.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum and Fragmentation Data
The fragmentation of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde under electron ionization (EI) is expected to be driven by the presence of the aldehyde, the aromatic ring, the methyl group, and the pyrrolidinyl substituent. The molecular ion (M+) is anticipated to be observed, and its fragmentation will likely proceed through several key pathways.
The molecular weight of this compound is 189.26 g/mol .[1] Therefore, the molecular ion peak [M]•+ is expected at an m/z of 189.
Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.
| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 189 | [C12H15NO]•+ | - | Molecular Ion |
| 188 | [C12H14NO]+ | H• | Loss of a hydrogen radical from the aldehyde group. |
| 160 | [C11H14N]+ | CHO• | Loss of the formyl radical. |
| 146 | [C10H12N]+ | C2H3• | Alpha-cleavage of the pyrrolidine ring. |
| 118 | [C8H8N]+ | C4H7• | Loss of the pyrrolidine ring via cleavage of the C-N bond. |
| 91 | [C7H7]+ | C5H8NO• | Formation of the tropylium ion. |
Proposed Fragmentation Pathways
The fragmentation of this compound is expected to initiate from the molecular ion, [M]•+, and proceed through several competing pathways. These pathways are influenced by the stability of the resulting fragment ions and neutral species. Aromatic compounds generally show a strong molecular ion peak due to the stability of the ring system.[2]
Alpha-Cleavage and Related Fragmentations
Alpha-cleavage is a common fragmentation pathway for both aldehydes and amines.[2][3]
-
Loss of a Hydrogen Radical (M-1): The loss of a hydrogen atom from the aldehyde group is a characteristic fragmentation of benzaldehydes, leading to a stable acylium ion at m/z 188.[4][5]
-
Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (CHO•), producing an ion at m/z 160.[2][4]
-
Alpha-Cleavage of the Pyrrolidine Ring: For aliphatic amines, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation.[2][3] In this case, the loss of an ethyl radical from the pyrrolidine ring would lead to a fragment at m/z 146.
Cleavage of the Pyrrolidinyl Substituent
The bond connecting the pyrrolidine nitrogen to the aromatic ring can also undergo cleavage, leading to the loss of the entire pyrrolidinyl group. This would result in a fragment ion corresponding to a methyl-substituted benzaldehyde cation.
Formation of the Tropylium Ion
For toluene and its derivatives, rearrangement to the highly stable tropylium ion (m/z 91) is a very common fragmentation pathway. This would involve cleavage of the bond between the aromatic ring and the pyrrolidinyl and aldehyde groups, followed by rearrangement.
The proposed fragmentation pathways are visualized in the following diagrams:
Caption: Initial fragmentation of the molecular ion.
Caption: Formation of the tropylium ion.
Experimental Protocols
As no direct experimental data was found, a standard protocol for the analysis of a similar compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for GC-MS analysis.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Speed: 1000 amu/s.
3.3. Data Analysis
The acquired mass spectra would be analyzed to identify the molecular ion and major fragment ions. The fragmentation patterns would be interpreted to elucidate the structure of the compound, and the resulting spectrum would be compared against spectral libraries (e.g., NIST, Wiley) for confirmation, although a direct match for this specific compound may not be present.
Logical Workflow for Fragmentation Analysis
The process of predicting and analyzing the mass spectrum of a novel compound follows a logical progression.
Caption: Workflow for fragmentation analysis.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and to fully characterize the compound.
References
- 1. 461033-80-7 Cas No. | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. scribd.com [scribd.com]
An In-depth Technical Guide to 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Ref: BTH-3M4P-20251229
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of public experimental data, this document combines reported values with predicted data to offer the most complete profile possible. It is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.
Core Physical Properties
The physical characteristics of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source Type |
| Molecular Formula | C₁₂H₁₅NO | - |
| Molecular Weight | 189.26 g/mol | - |
| CAS Number | 461033-80-7 | - |
| Appearance | Tan solid | Experimental |
| Melting Point | 27-31 °C | Experimental[1] |
| Boiling Point | 339.6 ± 35.0 °C | Predicted[2] |
| Density | 1.100 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 2.88 ± 0.40 | Predicted[2] |
| Storage Temperature | 2-8 °C | Recommended |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Researchers are advised to perform their own analyses for definitive characterization. However, based on the chemical structure, the expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, the pyrrolidine ring protons, and the aldehydic proton. The aromatic protons would likely appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm). The aldehydic proton should be a singlet further downfield (δ 9.5-10.5 ppm). The methyl group protons would be a singlet in the upfield region (δ 2.0-2.5 ppm). The pyrrolidine protons would likely show multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (δ 190-200 ppm). Aromatic carbons would resonate in the δ 110-160 ppm range. The methyl carbon would appear in the upfield region (δ 15-25 ppm), and the pyrrolidine carbons would be found in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A strong, sharp peak for the C=O stretch of the aromatic aldehyde is anticipated around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would likely be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and pyrrolidine groups would appear just below 3000 cm⁻¹. The C-N stretching of the pyrrolidine group would be expected in the 1250-1020 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 189. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO), leading to a significant peak at m/z = 160. Further fragmentation of the pyrrolidine and methyl-substituted benzene ring would also be anticipated.
Experimental Protocols
Proposed Synthetic Workflow
A common method for the synthesis of similar N-aryl pyrrolidines is the Buchwald-Hartwig amination. This would involve the palladium-catalyzed cross-coupling of 4-bromo-3-methylbenzaldehyde with pyrrolidine. The following diagram illustrates the logical workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Disclaimer: This proposed synthetic protocol is theoretical and has not been experimentally validated from the available literature. Researchers should conduct their own optimization and safety assessments.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing the specific biological activities or the involvement of this compound in any signaling pathways. Its structural similarity to other pharmacologically active benzaldehyde derivatives suggests potential for investigation in various therapeutic areas, particularly in neurochemistry, as it may interact with neurotransmitter systems.[1]
Safety and Handling
Based on supplier information, this compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
solubility profile of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde in common lab solvents
Solubility Profile of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility profile of this compound in common laboratory solvents. Due to a lack of specific published quantitative solubility data for this compound, this guide leverages fundamental chemical principles, including the "like dissolves like" concept, to predict its solubility based on its molecular structure. Furthermore, this document outlines detailed, generalized experimental protocols for determining the solubility of organic compounds, which can be applied to this compound. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development by providing a theoretical framework and practical methodologies for handling this compound.
Introduction
This compound is a substituted aromatic aldehyde with potential applications as a building block in organic synthesis and pharmaceutical development. Its molecular structure, featuring a benzaldehyde core, a methyl group, and a pyrrolidine substituent, dictates its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for its use in reaction chemistry, purification processes such as crystallization, and formulation development.
This guide provides a predicted solubility profile and a set of standardized experimental procedures for its empirical determination.
Predicted Solubility Profile
The solubility of a compound is primarily governed by its polarity and the polarity of the solvent. The principle of "like dissolves like" suggests that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.
The structure of this compound incorporates both nonpolar and polar features:
-
Nonpolar characteristics: The benzene ring and the methyl group contribute to its nonpolar nature.
-
Polar characteristics: The carbonyl group (C=O) of the aldehyde and the nitrogen atom of the pyrrolidine ring introduce polarity. The lone pair of electrons on the nitrogen atom can also participate in hydrogen bonding as an acceptor.
Based on this structure, the following solubility profile is predicted:
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The presence of a large nonpolar aromatic ring is expected to significantly limit solubility in water. The polar groups may allow for minimal solubility. |
| Methanol | Soluble | The alkyl chain is short, and it can act as both a hydrogen bond donor and acceptor, making it a good solvent for compounds with moderate polarity. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving moderately polar organic compounds. | |
| Polar Aprotic | Acetone | Soluble | Acetone is a polar aprotic solvent with a significant dipole moment, making it effective at solvating polar organic molecules. |
| Acetonitrile | Soluble | Acetonitrile is another common polar aprotic solvent that should readily dissolve the compound. | |
| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of organic molecules. | |
| Nonpolar | Hexane | Sparingly Soluble | The overall polarity of the molecule, due to the pyrrolidine and aldehyde groups, is likely too high for significant solubility in a completely nonpolar solvent like hexane. |
| Toluene | Soluble | The presence of the aromatic ring in both the solute and the solvent should promote solubility through favorable pi-pi stacking interactions. | |
| Dichloromethane (DCM) | Soluble | DCM is a solvent of intermediate polarity and is generally a good solvent for a wide range of organic compounds. | |
| Diethyl Ether | Soluble | Diethyl ether is a relatively nonpolar solvent but contains a polar C-O bond, allowing it to dissolve many organic compounds of moderate polarity. | |
| Aqueous Acid/Base | 5% Hydrochloric Acid | Soluble | The pyrrolidine nitrogen is basic and will be protonated in an acidic solution to form a water-soluble ammonium salt. |
| 5% Sodium Hydroxide | Insoluble | The compound does not possess a sufficiently acidic proton to be deprotonated by a dilute base. |
Experimental Protocols for Solubility Determination
The following are generalized protocols for qualitatively and semi-quantitatively determining the solubility of an organic compound like this compound.
Materials and Equipment
-
Test tubes and rack
-
Spatula
-
Vortex mixer
-
Graduated pipettes or cylinders
-
Analytical balance
-
The compound to be tested (solute)
-
A selection of solvents (as listed in Table 1)
Qualitative Solubility Test
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
-
Preparation: Add approximately 20-30 mg of the compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, vigorously agitate the mixture using a vortex mixer or by flicking the test tube for at least 30-60 seconds.
-
Observation: Visually inspect the solution after each mixing step.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Recording: Record the observations for each solvent tested.
Semi-Quantitative Solubility Determination
This method provides an estimation of the solubility in terms of mg/mL.
-
Initial Setup: Accurately weigh a specific amount of the compound (e.g., 10 mg) and place it into a test tube.
-
Titration with Solvent: Gradually add the solvent in known small increments (e.g., 0.1 mL) using a pipette.
-
Agitation and Observation: After each addition, vortex the mixture until the solid dissolves or it is clear that no more solid is dissolving.
-
Endpoint Determination: The endpoint is reached when the solid is completely dissolved. Record the total volume of solvent added.
-
Calculation: Calculate the approximate solubility using the formula:
-
Solubility (mg/mL) = Mass of Compound (mg) / Volume of Solvent (mL)
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of an organic compound.
The Advent and Ascendance of Substituted Pyrrolidinyl Benzaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of numerous natural products and synthetic pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties and engage in specific biological interactions. When appended to a benzaldehyde scaffold, this privileged structure gives rise to the class of substituted pyrrolidinyl benzaldehydes. These compounds have emerged as versatile intermediates and key pharmacophores in drug discovery, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, background, and pharmacological significance of substituted pyrrolidinyl benzaldehydes, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Discovery and Background
The precise moment of discovery for the first substituted pyrrolidinyl benzaldehyde is not marked by a singular, seminal publication. Instead, their emergence is rooted in the broader advancement of synthetic organic chemistry, particularly in the realm of nucleophilic aromatic substitution and the exploration of nitrogen-containing heterocycles in medicinal chemistry. The chemical principles underlying their synthesis were well-established by the mid-20th century.
The assignment of a CAS number to 4-(1-Pyrrolidino)benzaldehyde (51980-54-2) suggests its formal registration and likely synthesis around 1980. It is probable that early instances of these compounds were synthesized as chemical intermediates for the construction of more complex molecules. For instance, 3-(1-Pyrrolidinyl)benzaldehyde has been utilized as a building block in the synthesis of agents targeting the central nervous system (CNS).[1] Over time, the intrinsic biological activities of the substituted pyrrolidinyl benzaldehyde core itself garnered significant attention, leading to dedicated research into its potential as a therapeutic agent.
Synthetic Methodologies
The synthesis of substituted pyrrolidinyl benzaldehydes can be achieved through several established organic chemistry reactions. A common and efficient method involves the nucleophilic aromatic substitution of a halogenated benzaldehyde with pyrrolidine. Another key strategy employs a multi-step synthesis from readily available starting materials like terephthalaldehyde.
Experimental Protocol: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde
This protocol outlines a three-step synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde from terephthalaldehyde, a method noted for its high yield and suitability for larger-scale production.
Step 1: Acetal Protection of Terephthalaldehyde
-
Reaction Setup: In a round-bottom flask, combine terephthalaldehyde (1 equivalent), triethyl orthoformate (1.1 equivalents), and a catalytic amount of ammonium chloride in ethanol.
-
Reaction Conditions: Stir the mixture at room temperature for approximately 3 hours.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue using silica gel chromatography to yield 4-(diethoxymethyl)benzaldehyde.
Step 2: Reductive Amination
-
Reaction Setup: Dissolve the 4-(diethoxymethyl)benzaldehyde from the previous step in a mixture of methanol and water.
-
Reaction Conditions: Add sodium borohydride to the solution and stir. Subsequently, add pyrrolidine and continue stirring.
-
Work-up: Once the reaction is complete, proceed to the hydrolysis step.
Step 3: Hydrolysis to the Final Product
-
Reaction Setup: To the reaction mixture from Step 2, add dilute hydrochloric acid.
-
Reaction Conditions: Heat the mixture to 80°C and reflux for 6 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, adjust the pH to 8-9 using sodium carbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over magnesium sulfate (MgSO4), and concentrate under reduced pressure to obtain 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
Biological Activities and Therapeutic Potential
Substituted pyrrolidinyl benzaldehydes and their derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development in several therapeutic areas.
-
Anticancer Activity: Many molecules containing the 4-(pyrrolidin-1-ylmethyl)benzaldehyde moiety have been investigated as small molecule anticancer drugs. These compounds have been shown to target various signaling pathways implicated in cancer progression.
-
Anti-inflammatory Effects: Pyrrolidine-containing compounds have been shown to modulate key inflammatory pathways, suggesting their potential in treating inflammatory disorders.
-
Central Nervous System (CNS) Activity: The use of 3-(1-Pyrrolidinyl)benzaldehyde as an intermediate for CNS agents highlights the role of this scaffold in developing treatments for neurological and psychiatric conditions.[1]
Quantitative Biological Data
The following tables summarize key quantitative data for various substituted pyrrolidinyl derivatives, illustrating their potency in different biological assays.
| Compound/Derivative | Target/Assay | Cell Line | Activity (IC50/EC50/Ki) | Reference |
| Pyrrolidine-containing CXCR4 antagonist | CXCR4 Receptor Binding | - | IC50 = 79 nM | |
| Pyrrolidinone-hydrazone derivative 13 | Cell Viability | IGR39 (Melanoma) | EC50 = 2.50 ± 0.46 µM | |
| Pyrrolidinone-hydrazone derivative 13 | Cell Viability | PPC-1 (Prostate Cancer) | EC50 = 3.63 ± 0.45 µM | |
| Pyrrolidinone-hydrazone derivative 13 | Cell Viability | MDA-MB-231 (Breast Cancer) | EC50 = 5.10 ± 0.80 µM | |
| Pyrrolidinone-hydrazone derivative 13 | Cell Viability | Panc-1 (Pancreatic Cancer) | EC50 = 5.77 ± 0.80 µM | |
| Pyrrolidine-benzenesulfonamide 3b | Carbonic Anhydrase I (hCA I) | - | Ki = 17.61 ± 3.58 nM | |
| Pyrrolidine-benzenesulfonamide 3b | Carbonic Anhydrase II (hCA II) | - | Ki = 5.14 ± 0.61 nM | |
| Pyrrolidine-benzenesulfonamide 6a | Acetylcholinesterase (AChE) | - | Ki = 22.34 ± 4.53 nM | |
| Pyrrolidine-benzenesulfonamide 6b | Acetylcholinesterase (AChE) | - | Ki = 27.21 ± 3.96 nM |
Signaling Pathways and Mechanisms of Action
The biological effects of substituted pyrrolidinyl benzaldehydes are often mediated through their interaction with specific intracellular signaling pathways. Key pathways identified include the PI3K/Akt, MAPK, and NF-κB pathways, which are crucial regulators of cell growth, survival, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Certain pyrrolidine derivatives have been shown to inhibit this pathway, leading to anticancer effects.
Caption: The PI3K/Akt signaling pathway and points of inhibition by substituted pyrrolidinyl benzaldehydes.
MAPK/NF-κB Signaling in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Certain pyrrolidine derivatives can modulate these pathways, leading to anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Caption: Inflammatory signaling via MAPK and NF-κB pathways, showing inhibitory action of substituted pyrrolidinyl benzaldehydes.
Detailed Experimental Protocols
Protocol: Western Blot Analysis of PI3K/Akt Pathway Modulation
Objective: To determine the effect of a substituted pyrrolidinyl benzaldehyde on the phosphorylation status of key proteins in the PI3K/Akt pathway in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Substituted pyrrolidinyl benzaldehyde test compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
Objective: To determine the in vitro inhibitory activity of a substituted pyrrolidinyl benzaldehyde against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound and a known COX-2 inhibitor (e.g., celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare a dilution series of the test compound and the reference inhibitor.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the test compound or reference inhibitor to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measurement: Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Substituted pyrrolidinyl benzaldehydes represent a significant and evolving class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, positions them as valuable scaffolds for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the exploration and application of these promising molecules. Future research will undoubtedly uncover new derivatives with enhanced potency and selectivity, further solidifying the importance of the substituted pyrrolidinyl benzaldehyde core in the landscape of drug discovery.
References
Methodological & Application
Application Notes and Protocols: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a versatile synthetic intermediate increasingly recognized for its utility in the construction of complex organic molecules. Its unique electronic and steric properties, conferred by the electron-donating pyrrolidine moiety and the methyl group on the aromatic ring, make it a valuable building block in medicinal chemistry and materials science. This compound serves as a key precursor for the synthesis of a variety of bioactive molecules, including those with potential applications as kinase inhibitors in oncology and agents targeting neurological disorders.[1] The presence of the aldehyde functional group allows for a wide range of chemical transformations, including condensation and olefination reactions, providing access to a diverse array of molecular scaffolds.
Key Applications in Organic Synthesis
This compound is primarily utilized in reactions that target the aldehyde group for carbon-carbon bond formation. Two of the most prominent applications are the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is highly effective for the synthesis of a wide variety of substituted alkenes, which are important intermediates in drug discovery. The electron-rich nature of the 3-methyl-4-(pyrrolidin-1-yl)phenyl group can influence the reactivity of the aldehyde and the properties of the resulting products.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[2][3][4] This reaction is particularly useful for the stereoselective synthesis of alkenes and is widely employed in the preparation of complex natural products and pharmaceuticals. The reaction of this compound with various Wittig reagents can lead to the formation of stilbene and other vinyl derivatives with potential biological activities.
Experimental Protocols
The following protocols are generalized procedures for the Knoevenagel condensation and Wittig reaction, adapted for this compound based on established methods for similar aromatic aldehydes. Researchers should optimize the reaction conditions for their specific substrates and desired outcomes.
Protocol 1: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-(3-methyl-4-(pyrrolidin-1-yl)benzylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-(3-methyl-4-(pyrrolidin-1-yl)benzylidene)malononitrile.
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).
Expected Outcome: The reaction is expected to yield the corresponding α,β-unsaturated dinitrile. The electron-donating nature of the pyrrolidine group may facilitate the reaction.
Quantitative Data (Illustrative):
| Reactant | Molar Ratio | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Substituted Benzaldehyde | 1.0 | Piperidine | Ethanol | 2-6 | 85-95 |
| Malononitrile | 1.1 |
Note: This data is illustrative and based on typical yields for Knoevenagel condensations with similar substrates.
Protocol 2: Wittig Reaction for Stilbene Synthesis
Objective: To synthesize a stilbene derivative from this compound.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles for inert atmosphere techniques
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq.) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the aldehyde solution to the prepared ylide solution at room temperature via a syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the stilbene derivative from triphenylphosphine oxide and any unreacted starting materials.
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to determine the stereochemistry (E/Z ratio) of the alkene.
-
Quantitative Data (Illustrative):
| Aldehyde | Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) | E/Z Ratio |
| Substituted Benzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 4-12 | 70-90 | Varies |
Note: This data is illustrative and based on typical yields for Wittig reactions. The E/Z ratio is dependent on the nature of the ylide and reaction conditions.
Relevance in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of pyrrolidine-substituted benzaldehydes have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[5][6] While direct studies on this compound are limited, its structural motifs are present in molecules targeting key signaling pathways such as the EGFR, c-Met, and ERK/MAPK pathways.
Potential Signaling Pathway Interactions
The synthesis of libraries of compounds derived from this compound can be a strategic approach to identify novel kinase inhibitors. The pyrrolidine moiety can engage in important hydrogen bonding interactions within the kinase active site, while the substituted phenyl ring can be tailored to achieve selectivity and potency.
Below are diagrams of key signaling pathways that could be targeted by derivatives of this compound.
Caption: EGFR Signaling Pathway.
Caption: c-Met Signaling Pathway.
Caption: ERK/MAPK Signaling Pathway.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, offering a gateway to a wide range of complex molecules with potential applications in drug discovery and materials science. The provided protocols for Knoevenagel condensation and Wittig reactions serve as a starting point for researchers to explore the synthetic utility of this compound. Furthermore, its structural relationship to known kinase inhibitors suggests that derivatives of this compound are promising candidates for the development of novel therapeutics targeting key signaling pathways involved in various diseases. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully unlock the potential of this important synthetic intermediate.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved Wittig Synthesis of Stilbene Purpose The purpose of | Chegg.com [chegg.com]
- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the electron-donating pyrrolidine ring and the reactive aldehyde group, make it a valuable building block in medicinal chemistry and drug discovery. This compound is particularly instrumental in the synthesis of heterocyclic compounds, such as kinase inhibitors, which are pivotal in the development of targeted cancer therapies.
Chemical Properties:
| Property | Value |
| CAS Number | 461033-80-7 |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound lies in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This scaffold is a core component of numerous potent and selective kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Synthesis of Pyrrolo[2,3-d]pyrimidine Core
The aldehyde functionality of this compound is a key reactive site for constructing the pyrimidine ring of the pyrrolo[2,3-d]pyrimidine system. A common synthetic strategy involves a condensation reaction with an active methylene compound, followed by cyclization.
A representative synthetic workflow for the utilization of a substituted benzaldehyde in the formation of a key heterocyclic scaffold is outlined below.
Caption: General workflow for synthesizing kinase inhibitors.
Experimental Protocols
General Protocol for Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that utilizes aldehydes like this compound.[1]
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
Basic catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent.
-
Add a catalytic amount of the basic catalyst to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Quantitative Data for Representative Knoevenagel Condensation Reactions:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) |
| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid | Aqueous Ethanol | 15 min | 95 |
| 4-Nitrobenzaldehyde | Malononitrile | Ammonium Acetate | Solvent-free (Sonication) | 5-7 min | 92 |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 2 h | 85 |
Note: The data in this table is derived from general literature on Knoevenagel condensations and serves as a reference. Actual yields for reactions with this compound may vary.
Application in the Synthesis of Akt Inhibitor AZD5363 (Capivasertib)
This compound is a key precursor for the synthesis of advanced intermediates used in the preparation of potent Akt kinase inhibitors like AZD5363 (Capivasertib). AZD5363 is an orally bioavailable, potent inhibitor of all three isoforms of the serine/threonine kinase Akt.[2][3] The synthesis of AZD5363 involves the construction of a pyrrolo[2,3-d]pyrimidine core, which can be derived from precursors synthesized using substituted benzaldehydes.[2]
Biological Activity of AZD5363:
| Parameter | Value |
| Target | Akt1, Akt2, Akt3 |
| IC₅₀ (Akt1) | ~3 nM |
| IC₅₀ (Akt2) | ~8 nM |
| IC₅₀ (Akt3) | ~8 nM |
| Cellular Potency (p-PRAS40 inhibition) | ~0.3 - 0.8 µmol/L |
Source: Data compiled from preclinical studies of AZD5363.[3]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][] Akt is a central node in this pathway.[3]
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by AZD5363.
Inhibition of Akt by compounds derived from this compound, such as AZD5363, blocks downstream signaling, leading to decreased cell proliferation and survival in cancer cells.[3]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the construction of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores its importance in modern drug discovery and development. The experimental protocols and data presented herein provide a foundation for researchers to explore the full potential of this key synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Heterocyclic Compounds from 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a versatile and valuable building block in the field of organic and medicinal chemistry. Its unique structure, featuring an electron-donating pyrrolidine ring and a reactive aldehyde group on a substituted benzene core, makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds. These resulting scaffolds are of significant interest in drug discovery and development, as they are often associated with a wide range of biological activities. The pyrrolidine moiety can enhance the pharmacological properties of the final molecule, such as solubility and receptor binding affinity.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key precursor. The methodologies outlined below are designed to be reproducible and scalable for research and development purposes.
Application Notes: Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are known for their diverse pharmacological activities, including calcium channel modulation, and antibacterial and antiviral properties. The use of this compound in this reaction allows for the incorporation of the substituted phenyl ring into the DHPM scaffold, which can be crucial for tuning the biological activity of the final compound.
A general scheme for the Biginelli reaction is as follows:
Caption: General workflow for the Biginelli reaction.
Experimental Protocol: Synthesis of Ethyl 4-(3-methyl-4-(pyrrolidin-1-yl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed ice
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.89 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.60 g, 10 mmol).
-
Add 20 mL of absolute ethanol to the flask and stir the mixture to dissolve the reactants.
-
Carefully add 5-6 drops of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice with constant stirring.
-
A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water (3 x 20 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone derivative.
Data Presentation:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 4-(3-methyl-4-(pyrrolidin-1-yl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₂₀H₂₇N₃O₃ | 373.45 | 85-92 | 210-212 |
Application Notes: Synthesis of 1,4-Dihydropyridines via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic multicomponent reaction for the synthesis of 1,4-dihydropyridine derivatives. These compounds are of great interest in medicinal chemistry, with many approved drugs for the treatment of cardiovascular diseases being based on this scaffold. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.
Caption: General workflow for the Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3-methyl-4-(pyrrolidin-1-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (absolute)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.89 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add ethyl acetoacetate (2.60 g, 20 mmol) and ammonium acetate (0.77 g, 10 mmol).
-
Heat the reaction mixture to reflux and maintain the reflux for 8-10 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
A yellow solid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 1,4-dihydropyridine derivative.
-
Further purification can be achieved by recrystallization from ethanol.
Data Presentation:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Diethyl 2,6-dimethyl-4-(3-methyl-4-(pyrrolidin-1-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C₂₄H₃₂N₂O₄ | 428.52 | 80-88 | 185-187 |
Application Notes: Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of novel benzodiazepine analogs is an active area of research. One common approach involves the condensation of an o-phenylenediamine with a β-ketoester and an aldehyde.
Caption: General workflow for benzodiazepine synthesis.
Experimental Protocol: Synthesis of 12-(3-methyl-4-(pyrrolidin-1-yl)phenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Materials:
-
This compound
-
o-Phenylenediamine
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (0.95 g, 5 mmol), o-phenylenediamine (0.54 g, 5 mmol), and dimedone (0.70 g, 5 mmol).
-
Add 15 mL of ethanol to the flask, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water to obtain the pure benzodiazepine derivative.
Data Presentation:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 12-(3-methyl-4-(pyrrolidin-1-yl)phenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one | C₂₈H₃₂N₂O | 424.57 | 75-85 | 230-232 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. The protocols provided herein for the synthesis of dihydropyrimidinones, 1,4-dihydropyridines, and benzodiazepines demonstrate the utility of this aldehyde in well-established multicomponent reactions. These methods offer efficient and straightforward routes to novel and diverse molecular scaffolds, which can be further explored in drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to explore the synthesis of other heterocyclic systems using this promising building block.
Application Notes and Protocol for the Wittig Reaction of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the Wittig reaction of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. The described method is a one-pot synthesis yielding the corresponding α,β-unsaturated nitrile, a versatile intermediate in organic synthesis and drug development. This protocol is designed to be a practical guide for researchers, offering clear, step-by-step instructions and expected outcomes.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] This reaction is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals, due to its reliability and stereochemical control.[1] The use of stabilized ylides, such as those derived from α-halo nitriles or esters, typically leads to the formation of the thermodynamically more stable (E)-alkene.[1][3]
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[4] The presence of the electron-donating pyrrolidine group can influence the reactivity of the aldehyde and the properties of the resulting alkene. This protocol details a one-pot aqueous Wittig reaction, which offers advantages in terms of operational simplicity and reduced environmental impact.[5]
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product. Please note that the data for the product, 2-(3-methyl-4-(pyrrolidin-1-yl)phenyl)acrylonitrile, is estimated based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | C₁₂H₁₅NO | 189.26 | Tan Solid | 27-31 |
| 2-(3-methyl-4-(pyrrolidin-1-yl)phenyl)acrylonitrile (Expected Product) | C₁₄H₁₆N₂ | 212.29 | Solid (Est.) | Not Determined |
Experimental Protocol
This protocol is adapted from a general procedure for the one-pot aqueous Wittig reaction of benzaldehyde with bromoacetonitrile.[5]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Bromoacetonitrile
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask or large test tube with a magnetic stir bar
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup:
-
In a suitable round-bottom flask or a large test tube equipped with a magnetic stir bar, add triphenylphosphine (1.4 equivalents).
-
To this, add a saturated aqueous solution of sodium bicarbonate (approximately 5 mL per 1.0 mmol of the aldehyde).
-
Stir the resulting suspension vigorously for one minute.[5]
-
-
Reagent Addition:
-
To the stirred suspension, add bromoacetonitrile (1.6 equivalents).
-
Immediately following, add this compound (1.0 equivalent).
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot will indicate the reaction's progression.
-
-
Work-up:
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
The column should be packed using a slurry of silica gel in hexanes.
-
The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3-methyl-4-(pyrrolidin-1-yl)phenyl)acrylonitrile.
-
Characterization of the Expected Product (2-(3-methyl-4-(pyrrolidin-1-yl)phenyl)acrylonitrile):
-
¹H NMR (estimated): The spectrum is expected to show signals for the aromatic protons, the vinyl proton, the methyl group protons, and the protons of the pyrrolidine ring. The vinyl proton should appear as a singlet in the range of δ 5.5-6.0 ppm. The aromatic protons will likely appear as multiplets in the region of δ 6.8-7.5 ppm. The methyl protons should be a singlet around δ 2.2-2.4 ppm. The pyrrolidine protons will likely be observed as multiplets in the range of δ 1.8-3.5 ppm.
-
¹³C NMR (estimated): The spectrum should show signals for the nitrile carbon (δ ~118 ppm), the alkene carbons, the aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring.
-
IR (estimated): A strong absorption band characteristic of the nitrile group (C≡N) is expected around 2220 cm⁻¹. Bands corresponding to C=C stretching of the alkene and aromatic ring, as well as C-H stretching and bending vibrations, will also be present.
-
Mass Spectrometry (EI, estimated): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (212.29). Fragmentation patterns may include the loss of small molecules or radicals from the parent ion.
Mandatory Visualization
Caption: Workflow for the one-pot Wittig reaction.
Caption: Simplified reaction mechanism pathway.
References
Application Notes and Protocols for Drug Discovery in Neurological Disorders
Introduction
The development of effective therapies for neurological disorders, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), remains one of the most significant challenges in modern medicine. The complexity of the central nervous system (CNS), the progressive nature of these diseases, and the high failure rate of investigational drugs necessitate innovative approaches to drug discovery. This document provides detailed application notes and protocols on advanced techniques and platforms that are revolutionizing the search for novel neurotherapeutics. It covers key therapeutic targets, advanced screening models like high-throughput screening (HTS), brain organoids, and CRISPR-based gene editing, aimed at researchers, scientists, and drug development professionals.
Section 1: Key Therapeutic Targets and Signaling Pathways
A cornerstone of modern drug discovery is the shift from purely symptomatic treatments to disease-modifying therapies that target the underlying pathophysiology.
Alzheimer's Disease (AD)
The leading pathological hallmarks of AD are the extracellular accumulation of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein. While anti-amyloid therapies have seen extensive research, focus is expanding to include tau-targeted therapies, modulation of neuroinflammation, and neuroprotection.
-
Anti-Amyloid and Anti-Tau Strategies: These approaches aim to reduce the production of Aβ, prevent its aggregation, or enhance its clearance from the brain. Similarly, anti-tau therapies focus on preventing tau hyperphosphorylation and aggregation.
-
Neuroinflammation: Chronic activation of microglia, the brain's immune cells, contributes to neurodegeneration. Cytokines like TNF-α and interleukins (e.g., IL-33) are being investigated as therapeutic targets to modulate this inflammatory response.
-
Neurotransmitter Systems: Current FDA-approved drugs for AD, such as acetylcholinesterase inhibitors (AChEIs), provide symptomatic relief by targeting neurotransmitter systems, but do not halt disease progression.
Huntington's Disease (HD)
HD is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene. This results in a toxic mutant huntingtin protein (mHTT) that disrupts numerous cellular processes.
-
NMDA Receptor Excitotoxicity: Enhanced N-methyl-D-aspartate (NMDA) receptor signaling is an early event in HD, leading to neuronal damage. Modulators of this receptor, like SAGE-718, are in clinical development.
-
BDNF Pathway Disruption: mHTT interferes with the transcription of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal survival. Stem cell administration in HD models has been shown to increase BDNF levels.
-
Dopamine and Metabolic Dysfunction: Recent research has identified that disruption of TrkB signaling in specific neurons leads to an increase in striatal dopamine and metabolic changes, driven by the enzyme GSTO2, contributing to motor symptoms.
Section 2: Application Note: High-Throughput Screening (HTS)
High-Throughput Screening (HTS) enables the rapid, automated testing of hundreds of thousands of compounds to identify "hits" that modulate a specific biological target or pathway. For neurological disorders, HTS assays are designed to measure key pathological events like protein aggregation, caspase activation (a marker of apoptosis), and neuronal death.
The primary advantage of HTS is its ability to screen large and diverse chemical libraries, increasing the probability of discovering novel chemical scaffolds for drug development. HTS is often followed by High-Content Screening (HCS), which provides more detailed, image-based data on cellular phenotypes, helping to prioritize the most promising hits for further development.
Protocol: HTS Assay for α-Synuclein Aggregation Inhibitors (Parkinson's Disease)
This protocol outlines a cell-free HTS assay to identify small molecules that inhibit the aggregation of α-synuclein, a protein central to Parkinson's disease pathology.
1. Reagent Preparation: 1.1. Prepare a stock solution of recombinant human α-synuclein protein at 10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). 1.2. Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in DMSO). ThT is a fluorescent dye that binds to amyloid fibrils. 1.3. Prepare the assay buffer (e.g., PBS with 0.01% NaN3). 1.4. Dilute the compound library plates to the desired screening concentration (e.g., 10 µM) in assay buffer.
2. Assay Procedure (384-well plate format): 2.1. Add 2 µL of each test compound, positive control (known inhibitor), or negative control (DMSO vehicle) to the appropriate wells of a 384-well, non-binding, black, clear-bottom plate. 2.2. Prepare the master mix: Dilute recombinant α-synuclein to a final concentration of 70 µM and ThT to a final concentration of 10 µM in the assay buffer. 2.3. Dispense 18 µL of the master mix into each well. The final volume is 20 µL. 2.4. Seal the plate to prevent evaporation.
3. Incubation and Measurement: 3.1. Place the plate in a plate reader with incubation and shaking capabilities. 3.2. Incubate the plate at 37°C with intermittent orbital shaking. 3.3. Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) every 15 minutes for a period of 48-72 hours.
4. Data Analysis: 4.1. Plot the fluorescence intensity over time for each well to generate aggregation curves. 4.2. Determine the lag time or the maximum fluorescence intensity (Vmax) for each curve. 4.3. Calculate the percentage of inhibition for each test compound relative to the negative control (DMSO). 4.4. Compounds that show significant inhibition (e.g., >50%) are identified as primary "hits" for further validation.
Section 3: Application Note: Human Brain Organoids
Human brain organoids are 3D, self-organizing structures derived from induced pluripotent stem cells (iPSCs) that mimic the cellular architecture and complexity of the developing human brain. They provide a powerful platform for modeling neurological diseases in a human-relevant context, which is often a limitation of animal models.
In drug discovery, brain organoids are used for:
-
Disease Modeling: Patient-derived iPSCs can be used to generate organoids that recapitulate disease-specific pathologies, such as Aβ plaques in AD models.
-
Compound Screening: Organoids can be produced in large, reproducible batches, making them suitable for screening potential therapeutic compounds to assess their efficacy and neurotoxicity.
-
Personalized Medicine: Organoids derived from an individual patient can be used to test drug responses, paving the way for personalized treatment strategies.
Protocol: Neurotoxicity Assay Using Human Brain Organoids
This protocol describes a method to assess the potential neurotoxicity of drug candidates using mature brain organoids.
1. Organoid Culture: 1.1. Generate and mature brain organoids from human iPSCs according to established protocols for at least 60 days to ensure the presence of diverse neural cell types. 1.2. Culture individual organoids in separate wells of an ultra-low attachment 96-well plate in a maintenance medium.
2. Compound Treatment: 2.1. Prepare stock solutions of test compounds in DMSO. 2.2. Serially dilute the compounds in the maintenance medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. 2.3. Replace the medium in each well with the medium containing the test compounds or vehicle control. 2.4. Culture the organoids for a defined period (e.g., 72 hours).
3. Viability Assessment (LDH Assay): 3.1. After treatment, collect a 50 µL aliquot of the culture medium from each well. 3.2. Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released into the medium, which is an indicator of cell death and membrane damage. 3.3. Follow the manufacturer's instructions to measure absorbance at the appropriate wavelength. 3.4. Calculate the percentage of cytotoxicity relative to a positive control (e.g., a known neurotoxin or a lysis buffer).
4. High-Content Imaging and Analysis: 4.1. Fix the organoids with 4% paraformaldehyde. 4.2. Perform whole-mount immunostaining using antibodies against neuronal markers (e.g., β-III tubulin), astrocyte markers (e.g., GFAP), and an apoptosis marker (e.g., Cleaved Caspase-3). 4.3. Use a high-content imaging system to capture 3D image stacks of the stained organoids. 4.4. Analyze the images to quantify changes in neuronal network complexity, the number of apoptotic cells, and the ratio of different cell types in response to compound treatment.
Section 4: Application Note: CRISPR-Based Gene Editing
The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise modifications to the genome. In neurological drug discovery, its applications are extensive:
-
Target Identification and Validation: CRISPR can be used to knock out or modulate the expression of specific genes in neuronal cell models to determine their role in disease pathology, thereby validating them as potential drug targets.
-
Disease Modeling: By introducing disease-causing mutations into healthy iPSC lines, CRISPR can generate isogenic disease models. These models are invaluable because they allow researchers to study the effect of a specific mutation against an identical genetic background, reducing confounding variables.
-
Functional Genomic Screens: Genome-wide CRISPR screens (using CRISPRi for interference or CRISPRa for activation) can identify genes that modify a disease phenotype, revealing novel pathways and therapeutic targets.
Protocol: Generating an Isogenic Knockout iPSC Line for Target Validation
This protocol describes the creation of a gene knockout in a human iPSC line to study its role in a disease-relevant phenotype.
1. gRNA Design and Vector Construction: 1.1. Use online design tools to identify and select 2-3 optimal guide RNAs (gRNAs) targeting an early exon of the gene of interest to ensure a frameshift mutation and functional knockout. 1.2. Synthesize and clone the selected gRNA sequences into an all-in-one vector that also expresses the Cas9 nuclease and a selection marker (e.g., puromycin resistance).
2. iPSC Transfection: 2.1. Culture human iPSCs on a suitable matrix (e.g., Matrigel) in mTeSR1 medium. 2.2. When cells reach 70-80% confluency, transfect them with the CRISPR-Cas9 plasmid using a nucleofection system (e.g., Amaxa 4D-Nucleofector) for high efficiency in stem cells.
3. Selection and Clonal Expansion: 3.1. 24 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. 3.2. After 48-72 hours of selection, surviving cells are sparsely re-plated to allow for the growth of individual colonies from single cells. 3.3. Manually pick well-formed colonies and transfer each to a separate well of a 96-well plate for expansion.
4. Genotyping and Validation: 4.1. When the expanded clones are confluent, lyse a portion of the cells and extract genomic DNA. 4.2. Use PCR to amplify the genomic region targeted by the gRNA. 4.3. Perform Sanger sequencing of the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation. 4.4. Confirm the absence of the target protein in the validated knockout clones using Western Blot analysis.
5. Phenotypic Characterization: 5.1. Differentiate the validated knockout iPSC line and the unedited parental (isogenic control) line into the desired neural cell type (e.g., cortical neurons). 5.2. Perform functional assays (e.g.,
Application Notes and Protocols for 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a versatile synthetic intermediate with potential applications in the agrochemical sector.[1] While specific public data on its direct use as an agrochemical is limited, its structural motifs—a substituted benzaldehyde and a pyrrolidine ring—are present in various biologically active compounds, suggesting its potential as a lead structure for the development of novel herbicides, insecticides, and fungicides.[2][3][4][5] Benzaldehyde derivatives are known to possess a range of biological activities, including antimicrobial and insecticidal properties.[1] Furthermore, the pyrrolidine scaffold is a key component in numerous natural and synthetic compounds with established agrochemical applications.[2][3][4][5] These application notes provide a comprehensive overview of the potential uses of this compound in agrochemical research and development, including detailed protocols for its synthesis and proposed screening methodologies to evaluate its biological activity.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 461033-80-7 |
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.26 g/mol |
| Appearance | (Predicted) Light yellow to brown solid |
| Solubility | Soluble in most organic solvents |
Synthesis Protocol
A plausible synthetic route for this compound is adapted from the synthesis of structurally similar compounds.[6] The following protocol outlines a general procedure for laboratory-scale synthesis.
Materials:
-
4-Fluoro-3-methylbenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 4-fluoro-3-methylbenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Potential Agrochemical Applications and Screening Protocols
Based on the known biological activities of benzaldehyde and pyrrolidine derivatives, this compound is a candidate for screening as a potential herbicide, insecticide, and fungicide.
Herbicidal Activity
Substituted benzaldehydes have been shown to exhibit plant growth regulatory effects, including root growth inhibition. The following protocol describes a preliminary screening assay for herbicidal activity.
Protocol: Seed Germination and Root Elongation Assay
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in distilled water to achieve final concentrations ranging from 10 to 1000 µM. A solvent control should also be prepared.
-
Seed Plating: Sterilize seeds of a model plant (e.g., Arabidopsis thaliana or cress) and place them on agar plates or filter paper moistened with the test solutions.
-
Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 5-7 days), measure the percentage of seed germination and the primary root length of the seedlings.
-
Analysis: Compare the results for the treated seeds with the solvent control to determine the inhibitory effect of the compound. Calculate the IC50 value for root growth inhibition.
Data Presentation:
| Concentration (µM) | Germination Rate (%) | Average Root Length (mm) | Inhibition (%) |
| Control (Solvent) | 0 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Insecticidal Activity
Pyrrolidine-containing compounds have been developed as insecticides.[2][3] A common method for preliminary insecticidal screening is a contact toxicity assay.
Protocol: Contact Toxicity Assay on a Model Insect (e.g., Drosophila melanogaster)
-
Preparation of Test Solutions: Prepare a range of concentrations of this compound in a suitable volatile solvent (e.g., acetone).
-
Application: Apply a small, defined volume (e.g., 1 µL) of each test solution to the dorsal thorax of adult insects. A solvent-only control group should be included.
-
Observation: Place the treated insects in vials with a food source and maintain them under controlled environmental conditions.
-
Data Collection: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after application.
-
Analysis: Calculate the percentage mortality for each concentration and determine the LD50 value.
Data Presentation:
| Concentration (µ g/insect ) | Number of Insects | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h |
| Control (Solvent) | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Fungicidal Activity
The pyrrolidine moiety is present in several antifungal compounds.[7][5][8] An in vitro assay can be used to assess the potential fungicidal activity of this compound.
Protocol: In Vitro Mycelial Growth Inhibition Assay
-
Preparation of Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with various concentrations of this compound. A control medium with the solvent used to dissolve the compound should also be prepared.
-
Inoculation: Place a mycelial plug of a test fungus (e.g., Fusarium graminearum or Botrytis cinerea) in the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control and determine the EC50 value.
Data Presentation:
| Concentration (µg/mL) | Average Colony Diameter (mm) | Inhibition (%) |
| Control (Solvent) | 0 | |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Visualization of Agrochemical Development Workflow
The following diagram illustrates a generalized workflow for the development of a novel agrochemical, starting from a lead compound like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A simple and efficient synthesis of fused morpholine pyrrolidines/piperdines with potential insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides [html.rhhz.net]
- 4. Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for condensation reactions involving 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing Knoevenagel and Claisen-Schmidt condensation reactions using 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. This versatile aldehyde is a valuable building block in organic synthesis, particularly for the generation of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is an aromatic aldehyde characterized by the presence of an electron-donating pyrrolidine group. This structural feature enhances the reactivity of the aldehyde, making it an excellent substrate for various condensation reactions. The resulting products, typically α,β-unsaturated compounds, are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are fundamental carbon-carbon bond-forming reactions in organic chemistry.[1] They involve the reaction of a carbonyl compound with a compound containing an active methylene group (Knoevenagel) or an enolizable ketone or aldehyde (Claisen-Schmidt), often catalyzed by a base.[1][2]
Key Applications
Derivatives synthesized from this compound via condensation reactions have potential applications in:
-
Medicinal Chemistry: The resulting vinyl-substituted aromatic scaffolds are present in many compounds with anticancer, anti-inflammatory, and antimicrobial properties.[3]
-
Materials Science: The extended π-conjugation in the products makes them suitable for the development of dyes, nonlinear optical materials, and organic semiconductors.[4][5]
Data Presentation
The following table summarizes representative quantitative data for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile, providing an expected outcome for the reaction with this compound.
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 4-Methylbenzaldehyde | NiCu@MWCNT | H₂O/MeOH (1:1) | 15 | 95 ± 3 | [6] |
| 2 | 4-Methoxybenzaldehyde | NiCu@MWCNT | H₂O/MeOH (1:1) | 12 | 95 ± 1 | [6] |
| 3 | Benzaldehyde | NiCu@MWCNT | H₂O/MeOH (1:1) | 15 | 92 ± 2 | [6] |
| 4 | 4-Chlorobenzaldehyde | NiCu@MWCNT | H₂O/MeOH (1:1) | 20 | 93 ± 2 | [6] |
| 5 | This compound | NiCu@MWCNT | H₂O/MeOH (1:1) | ~15 | ~95 (Expected) | N/A |
Note: The data for entry 5 is an expected result based on the high yields observed for other electron-rich benzaldehydes under similar conditions.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (E)-2-(3-methyl-4-(pyrrolidin-1-yl)benzylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile[7]
-
Methanol (MeOH)
-
Water (H₂O)
-
NiCu@MWCNT catalyst (or a suitable base catalyst like piperidine or ammonium acetate)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure: [6]
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), malononitrile (1.0 mmol), and the catalyst (e.g., 4 mg of NiCu@MWCNT).
-
Add a 1:1 mixture of water and methanol (4 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 15-30 minutes), add dichloromethane (10 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Claisen-Schmidt Condensation with an Acetophenone Derivative
This protocol outlines the synthesis of a chalcone derivative from this compound and a suitable acetophenone.
Materials:
-
This compound
-
Acetophenone (or a substituted acetophenone)
-
Ethanol (95%)
-
10% Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Beakers
-
Glass stirring rod
-
Hirsch funnel for vacuum filtration
Procedure: [8]
-
In a test tube or small flask, dissolve this compound (5 mmol) in 95% ethanol (10 mL).
-
Add the acetophenone derivative (5 mmol) to the solution and stir to mix.
-
Add 10% sodium hydroxide solution (5 mL) dropwise while stirring. A precipitate should begin to form.
-
Continue stirring the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath for 10-15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the crude product with cold water (2 x 10 mL) and then with a small amount of cold 95% ethanol.
-
Allow the product to air dry or dry in a desiccator.
-
The crude product can be recrystallized from ethanol to obtain the pure chalcone derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: General mechanism of a base-catalyzed condensation reaction.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Custom Styryl BODIPY Dyes for Bimodal Imaging [harvest.usask.ca]
- 5. Clickable styryl dyes for fluorescence labeling of pyrrolidinyl PNA probes for the detection of base mutations in DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
Application Notes: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde in the Synthesis of High-Performance Nonlinear Optical Chromophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of advanced organic materials, particularly for applications in nonlinear optics (NLO). Its electron-rich pyrrolidinyl group and the methyl-substituted benzene ring make it an excellent electron donor moiety. When coupled with a strong electron acceptor through a π-conjugated bridge, the resulting "push-pull" chromophore can exhibit a large second-order nonlinear optical response, making it suitable for applications in electro-optic modulators, optical data storage, and other photonic devices.
This document provides detailed application notes and protocols for the synthesis and characterization of a representative nonlinear optical chromophore derived from this compound.
Application: Synthesis of a Push-Pull Nonlinear Optical Chromophore
A primary application of this compound in material science is its use as a precursor for the synthesis of push-pull chromophores. These molecules are characterized by an electron-donating group and an electron-accepting group linked by a conjugated system. This architecture leads to a significant change in dipole moment upon excitation, which is a key determinant of the material's NLO properties.
A common and effective method for synthesizing such chromophores is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound. In this application, this compound (the donor-aldehyde) is reacted with a potent electron acceptor, such as 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF), to yield a high-performance NLO chromophore.
Logical Relationship of Components
Caption: Knoevenagel condensation of donor and acceptor precursors.
Data Presentation
The following tables summarize the expected optical and thermal properties of the NLO chromophore synthesized from this compound and a TCF-type acceptor, based on data from analogous chromophores.
Table 1: Expected Electro-Optical and Nonlinear Optical Properties
| Property | Expected Value | Wavelength (nm) |
| Electro-optic Coefficient (r₃₃) | 150 - 250 pm/V | 1310 |
| Molecular Hyperpolarizability (β) | 500 - 1000 x 10⁻³⁰ esu | 1907 |
Table 2: Expected Solvatochromic Properties
| Solvent | Dielectric Constant (ε) | Absorption Max (λₘₐₓ, nm) |
| Toluene | 2.4 | 580 - 600 |
| Dichloromethane | 8.9 | 600 - 620 |
| Acetone | 20.7 | 610 - 630 |
| Acetonitrile | 37.5 | 620 - 640 |
| Dimethyl Sulfoxide | 46.7 | 630 - 650 |
Table 3: Expected Thermal Properties
| Property | Expected Value (°C) |
| Decomposition Temperature (T_d) | 250 - 300 |
| Glass Transition Temperature (T_g) | 120 - 150 |
Experimental Protocols
Synthesis of the NLO Chromophore via Knoevenagel Condensation
This protocol describes the synthesis of a representative NLO chromophore from this compound and 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (a TCF-type acceptor).
Materials:
-
This compound (1.0 eq)
-
2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Piperidine (catalytic amount)
-
Methanol
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of this compound in anhydrous dichloromethane, add an equimolar amount of the TCF acceptor.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Recrystallize the solid product from a mixture of dichloromethane and methanol to obtain the pure NLO chromophore.
-
Dry the final product under vacuum.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the NLO chromophore.
Characterization of the NLO Chromophore
1. Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Dissolve the chromophore in various solvents of differing polarity (e.g., toluene, dichloromethane, acetone, acetonitrile, DMSO) to determine the maximum absorption wavelength (λₘₐₓ) and observe any solvatochromic shifts.
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure of the synthesized chromophore.
-
Mass Spectrometry: Determine the molecular weight of the product.
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determine the decomposition temperature (T_d) of the chromophore to assess its thermal stability.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (T_g) of the material.
3. Nonlinear Optical Property Measurement:
-
Electro-optic Coefficient (r₃₃) Measurement: Prepare a guest-host polymer film by doping the chromophore into a polymer matrix (e.g., amorphous polycarbonate). Pole the film by applying a strong electric field at a temperature near the polymer's T_g. Measure the r₃₃ value using an appropriate technique, such as the Teng-Man ellipsometry method.
Logical Flow for Material Characterization
Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde and its derivatives, crucial intermediates in the development of various pharmaceuticals.[1] The protocols focus on two primary and effective synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Introduction
This compound is a versatile building block in medicinal chemistry, notably utilized in the synthesis of compounds targeting neurological disorders.[1] Its structure, featuring a substituted benzaldehyde moiety, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. The methods described herein provide reliable pathways to access this and related derivatives.
Synthetic Strategies
Two principal synthetic routes have been established for the preparation of this compound derivatives:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an aryl halide, typically an activated one, with a nucleophile. In this context, a 4-halo-3-methylbenzaldehyde (e.g., 4-fluoro- or 4-chloro-3-methylbenzaldehyde) is reacted with pyrrolidine. The reaction is facilitated by the electron-withdrawing effect of the aldehyde group, which activates the aromatic ring for nucleophilic attack.[2][3][4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.[5] It allows for the coupling of an aryl halide or triflate with an amine. For the synthesis of the target compound, 4-bromo-3-methylbenzaldehyde is a suitable starting material to be coupled with pyrrolidine in the presence of a palladium catalyst and a suitable phosphine ligand.[6]
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of this compound from 4-fluoro-3-methylbenzaldehyde and pyrrolidine.
Materials:
-
4-fluoro-3-methylbenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-fluoro-3-methylbenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Stir the mixture at room temperature for 10 minutes.
-
Add pyrrolidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol outlines the synthesis of this compound from 4-bromo-3-methylbenzaldehyde and pyrrolidine.
Materials:
-
4-bromo-3-methylbenzaldehyde
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-3-methylbenzaldehyde (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the tube, followed by pyrrolidine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110°C for 12-24 hours, or until TLC indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Data Presentation
The following tables summarize typical reaction parameters and outcomes for the synthesis of this compound derivatives.
Table 1: Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluoro-3-methylbenzaldehyde | Pyrrolidine | K₂CO₃ | DMSO | 120-140 | 4-6 | 75-85 |
| 4-Chloro-3-methylbenzaldehyde | Pyrrolidine | K₂CO₃ | DMSO | 140-160 | 8-12 | 60-70 |
Table 2: Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-methylbenzaldehyde | Pyrrolidine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 12-24 | 80-95 |
| 4-Bromo-3-methylbenzaldehyde | Pyrrolidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 70-80 |
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Buchwald-Hartwig Amination Pathway.
Caption: General Experimental Workflow for Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The 1,3-dipolar cycloaddition reaction stands out as a powerful and atom-economical method for the construction of this valuable heterocyclic motif. This document provides detailed application notes and experimental protocols for several key 1,3-dipolar cycloaddition strategies to synthesize highly substituted and complex pyrrolidine derivatives.
Iridium-Catalyzed Reductive Generation of Azomethine Ylides from Amides and Lactams
A versatile approach for the synthesis of functionalized pyrrolidines involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. This method, utilizing Vaska's complex, allows for the formation of both stabilized and unstabilized azomethine ylides under mild conditions, which then undergo [3+2] cycloaddition with various dipolarophiles.[1][2][3]
Data Presentation
| Entry | Amide/Lactam Substrate | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Regioisomeric Ratio (rr) |
| 1 | N-benzyl-N-(2-ethoxy-2-oxoethyl)benzamide | tert-butyl acrylate | 95 | >20:1 | >20:1 |
| 2 | N-benzyl-N-(2-ethoxy-2-oxoethyl)benzamide | N-phenylmaleimide | 94 | >20:1 | >20:1 |
| 3 | N-benzyl-N-(2-ethoxy-2-oxoethyl)benzamide | methyl cinnamate | 85 | >20:1 | >20:1 |
| 4 | 1-benzyl-5-(2-ethoxy-2-oxoethyl)pyrrolidin-2-one | tert-butyl acrylate | 70 | >20:1 | >20:1 |
Experimental Protocol: General Procedure for Iridium-Catalyzed [3+2] Cycloaddition[1][3]
-
To a flame-dried vial, add the amide or lactam substrate (0.25 mmol, 1.0 equiv), the dipolarophile (0.5 mmol, 2.0 equiv), and Vaska's complex ([IrCl(CO)(PPh₃)₂], 1 mol %).
-
Add toluene (1 mL) to the vial.
-
Add tetramethyldisiloxane (TMDS) (0.5 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Logical Relationship Diagram
References
- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] In modern synthetic chemistry, the asymmetric organocatalytic Michael addition of aldehydes and ketones has become a powerful tool for the construction of chiral molecules.[3][4] This is often achieved through enamine catalysis, where a chiral secondary amine catalyst reversibly reacts with the aldehyde donor to form a nucleophilic enamine intermediate.[2][5]
This document provides detailed application notes and representative protocols for the use of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde as a Michael donor. This substrate is of particular interest due to the presence of an electron-donating pyrrolidinyl group, which can influence the reactivity of the aldehyde and the stability of the corresponding enamine intermediate. The protocols and data presented are based on established methodologies for the organocatalytic Michael addition of aromatic aldehydes to nitroalkenes, a common class of Michael acceptors.
Reaction Principle
The core of the reaction involves the formation of an enamine from this compound using a chiral secondary amine catalyst, such as a diarylprolinol silyl ether. This enamine then acts as the nucleophile, attacking the β-position of a Michael acceptor like trans-β-nitrostyrene. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final Michael adduct. The use of an acid co-catalyst can accelerate the reaction, particularly the enamine formation and hydrolysis steps.[6][7]
Data Presentation: Representative Michael Addition Reactions
The following tables summarize typical results for the organocatalytic Michael addition of aromatic aldehydes to various nitroalkenes, providing a benchmark for expected outcomes when using this compound.
Table 1: Organocatalytic Michael Addition of Aromatic Aldehydes to trans-β-Nitrostyrene
| Entry | Aldehyde | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Benzaldehyde | (S)-DPP* (10) | Benzoic Acid (10) | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | 4-Methoxybenzaldehyde | (S)-DPP* (5) | Acetic Acid (10) | CH2Cl2 | 36 | 92 | 93:7 | 97 |
| 3 | 4-Nitrobenzaldehyde | (S)-DPP* (10) | TFA (10) | Dioxane | 48 | 88 | 90:10 | 99 |
| 4 | 2-Naphthaldehyde | (S)-DPP* (10) | Benzoic Acid (10) | Toluene | 24 | 96 | 94:6 | 97 |
(S)-DPP: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Table 2: Scope of Nitroalkene Acceptors with an Aromatic Aldehyde
| Entry | Nitroalkene | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | (E)-1-Nitro-2-phenylethene | (S)-DPP* (10) | Benzoic Acid (10) | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | (E)-1-(4-Chlorophenyl)-2-nitroethene | (S)-DPP* (10) | Benzoic Acid (10) | Toluene | 30 | 93 | 96:4 | 99 |
| 3 | (E)-1-(4-Methylphenyl)-2-nitroethene | (S)-DPP* (10) | Benzoic Acid (10) | Toluene | 24 | 97 | 95:5 | 97 |
| 4 | (E)-2-Nitro-1-(thiophen-2-yl)ethene | (S)-DPP* (10) | Benzoic Acid (10) | Toluene | 36 | 90 | 92:8 | 96 |
(S)-DPP: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Experimental Protocols
Representative Protocol for the Asymmetric Michael Addition of this compound to trans-β-Nitrostyrene
This protocol is a representative procedure adapted from established methods for similar aromatic aldehydes.[7][8]
Materials:
-
This compound (1.0 equiv)
-
trans-β-Nitrostyrene (1.2 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether ((S)-DPP) (0.1 equiv, 10 mol%)
-
Benzoic Acid (0.1 equiv, 10 mol%)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add trans-β-nitrostyrene (1.2 mmol), (S)-DPP (0.1 mmol), and benzoic acid (0.1 mmol).
-
Add anhydrous toluene (2.0 mL) and stir the mixture until all solids are dissolved.
-
Add this compound (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the organocatalytic Michael addition.
Catalytic Cycle of Enamine-Mediated Michael Addition
Caption: Catalytic cycle for the Michael addition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ethz.ch [ethz.ch]
- 7. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde via flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound?
A good starting point for non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate.[1] For this compound, which is a moderately polar aromatic aldehyde, a gradient of ethyl acetate in hexane is recommended. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The ideal elution solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.
Q2: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?
Peak tailing for polar compounds like aromatic aldehydes can occur due to interactions with the acidic silica gel.[2] The pyrrolidine group in your compound is basic and can interact strongly with the acidic silanol groups on the silica surface.
To mitigate this, consider the following:
-
Add a basic modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, into your eluent can neutralize the acidic sites on the silica gel and improve peak shape.[3][4]
-
Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina or a bonded phase silica gel (e.g., amino-propylated silica).[3]
Q3: I am not getting good separation between my product and a closely-eluting impurity. What can I do?
Poor separation can often be resolved by optimizing the solvent system.
-
Try a different solvent system: Switching to a different solvent system with similar polarity but different selectivity, such as dichloromethane/methanol, may improve separation.[5][6]
-
Run a shallow gradient: A slower, more shallow gradient during elution can enhance the resolution between closely eluting compounds.[3]
-
Check for overloading: Overloading the column with too much crude material can lead to broad peaks and poor separation. Ensure you are not exceeding the recommended loading capacity for your column size.
Q4: My product seems to be degrading on the column. How can I confirm this and prevent it?
Aldehydes can be sensitive to the acidic nature of silica gel and may degrade during chromatography.[7]
-
TLC Stability Test: To check for stability, spot your crude product on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or a significant decrease in the product spot, it indicates degradation.
-
Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of triethylamine before packing the column.[3]
-
Minimize Time on Column: Work efficiently to minimize the time the compound spends on the column.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Poor or No Elution of the Product | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For polar compounds, a system of methanol in dichloromethane can be effective.[8] |
| The compound may have decomposed on the column. | Perform a TLC stability test.[7] If unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3] | |
| Product Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent mixture, such as 5% ethyl acetate in hexane.[8] |
| Co-elution with Unreacted Starting Material | Insufficient separation power of the chosen solvent system. | Optimize the mobile phase by trying different solvent combinations (e.g., ether/hexane).[6] A shallow elution gradient can also improve resolution.[3] |
| Yellow/Brown Coloration of Fractions Containing the Product | Presence of baseline impurities or slight product degradation. | The product itself may have some color. If the purity is confirmed by analytical methods (e.g., NMR), this may be acceptable. If impurities are present, further optimization of the chromatography is needed. |
| Crystallization of Material on the Column | The crude material is not fully dissolved in the loading solvent or is precipitating during the run. | Ensure the sample is fully dissolved before loading. If using a "wet loading" method, use a stronger solvent to dissolve the sample and adsorb it onto a small amount of silica before loading. If the problem persists, try a wider column to prevent clogging.[7] |
Experimental Protocol: Flash Chromatography of this compound
This protocol assumes a standard laboratory setup for flash column chromatography.
1. Preparation of the Crude Sample:
-
After the reaction work-up, dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography eluent.
-
For "dry loading," add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a free-flowing powder. This method often results in better peak resolution.[9]
2. Thin-Layer Chromatography (TLC) Analysis:
-
Develop a suitable solvent system using TLC. A good starting point is 20-30% ethyl acetate in hexane.
-
The ideal solvent system will give an Rf value of 0.2-0.4 for the target compound.
-
Visualize the spots under a UV lamp (254 nm). You may also use a permanganate or anisaldehyde stain for visualization if the compound is not UV-active.[4]
3. Column Packing:
-
Select an appropriately sized glass column and pack it with flash-grade silica gel.
-
Wet the silica gel with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane) and apply pressure to pack the column bed firmly and evenly. Ensure there are no air bubbles or cracks in the stationary phase.[10]
4. Sample Loading:
-
Wet Loading: Carefully add the dissolved crude sample to the top of the packed column using a pipette.
-
Dry Loading: Add the silica gel with the adsorbed crude sample to the top of the column. Gently tap the column to ensure even packing. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.[9]
5. Elution:
-
Begin elution with the low-polarity solvent system determined from the TLC analysis.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the product. For example, start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on, based on the separation observed on TLC.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for flash chromatography purification.
References
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. hawachhplccolumn.com [hawachhplccolumn.com]
optimizing reaction conditions for high-yield 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde synthesis
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. This compound is a valuable building block in organic synthesis and pharmaceutical development, often used as an intermediate for therapeutic agents targeting neurological disorders.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most common and effective strategies involve the coupling of a 4-halo-3-methylbenzaldehyde derivative with pyrrolidine. The two most viable methods are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): This route is preferable when using a highly activated starting material, such as 4-fluoro-3-methylbenzaldehyde. The electron-withdrawing effect of the aldehyde group facilitates the displacement of the fluoride by pyrrolidine.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more versatile method, effective for less reactive aryl halides like chlorides and bromides.[2] It requires a palladium catalyst, a phosphine ligand, and a base.[2][3]
Caption: Primary synthetic routes to the target compound.
Q2: I am experiencing low yields with the Buchwald-Hartwig amination. What are the common causes and solutions?
A2: Low yields in Buchwald-Hartwig aminations can arise from several factors related to the catalyst, reagents, or reaction conditions.[2] The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being commonly used.[3] It is crucial to perform the reaction under an inert atmosphere as oxygen can deactivate the catalyst.[2][3]
Troubleshooting Buchwald-Hartwig Amination
| Potential Cause | Suggested Solution |
|---|---|
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Ensure the phosphine ligand has not been oxidized.[2][3] |
| Inappropriate Ligand | The choice of phosphine ligand is crucial.[3] For electron-neutral aryl halides, screen bulky, electron-rich ligands like XPhos, RuPhos, or DavePhos.[3] |
| Suboptimal Base | The strength and solubility of the base can significantly impact the reaction. Common bases include NaOt-Bu, KOt-Bu, and K₃PO₄.[2] Ensure the base is fresh and anhydrous. |
| Solvent Issues | Use anhydrous and degassed solvents (e.g., toluene, dioxane) to prevent catalyst deactivation.[3] |
| Incorrect Temperature | Gradually increase the reaction temperature. Typical ranges are 80-110 °C. Insufficient heat leads to a sluggish reaction, while excessive heat can cause decomposition.[2][3] |
| Hydrodehalogenation | This side reaction, which forms 3-methylbenzaldehyde, competes with the desired amination.[2] Optimizing the catalyst-ligand system can suppress this pathway. |
Q3: My SNAr reaction with 4-fluoro-3-methylbenzaldehyde is slow or incomplete. How can I optimize it?
A3: Optimizing an SNAr reaction involves adjusting the solvent, temperature, and base to facilitate the substitution.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Suggested Solution |
|---|---|
| Insufficient Temperature | SNAr reactions often require significant thermal energy. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition. |
| Inappropriate Solvent | The reaction requires a polar aprotic solvent to solvate the cation of the base and accelerate the reaction. Switch from solvents like THF to higher-boiling options like DMF or DMSO. |
| Weak Base | A base is often required to deprotonate the pyrrolidine or scavenge the HF byproduct. If using a mild base like K₂CO₃, consider a stronger base like Cs₂CO₃ or an organic base like DBU. |
| Presence of Water | Water can interfere with the reaction. Ensure all reagents and the solvent are anhydrous. |
| Poor Reagent Quality | Verify the purity of the 4-fluoro-3-methylbenzaldehyde and ensure the pyrrolidine has not degraded. |
Q4: I'm having difficulty purifying the final product by column chromatography. What could be the issue?
A4: The tertiary amine of the pyrrolidine ring can interact with the acidic silanol groups on the surface of silica gel, leading to significant tailing and poor separation.[3] To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to the eluent.[3] If this is not effective, consider switching to a different stationary phase like alumina.[3]
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a general guideline for the palladium-catalyzed synthesis from 4-bromo-3-methylbenzaldehyde.
-
Materials: 4-bromo-3-methylbenzaldehyde, pyrrolidine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos, sodium tert-butoxide (NaOtBu), and anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[3]
-
Add anhydrous, degassed toluene via syringe.
-
Add 4-bromo-3-methylbenzaldehyde (1.0 eq), pyrrolidine (1.2 eq), and sodium tert-butoxide (1.4 eq).[3]
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2][3]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.[3]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine).
-
References
strategies to improve yield in pyrrolidine ring synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrrolidine ring synthesis, with a focus on strategies to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for synthesizing substituted pyrrolidines?
A1: The synthesis of the pyrrolidine scaffold is a cornerstone of modern medicinal chemistry. Several robust methods are frequently employed, each with distinct advantages:
-
[3+2] Cycloaddition Reactions : This is one of the most powerful and versatile methods, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. It allows for the construction of the pyrrolidine ring with multiple stereocenters in a single, atom-economical step.[1][2]
-
Intramolecular Cyclization : This strategy builds the ring from a linear precursor. Common approaches include the intramolecular conjugate addition of an amine to an α,β-unsaturated system (aza-Michael addition) and other annulation strategies.[1][2][3]
-
Catalytic Asymmetric Hydrogenation : The hydrogenation of substituted pyrroles or cyclic enamines using chiral catalysts can produce highly functionalized and enantiomerically enriched pyrrolidines.[1]
-
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as proline or 4-hydroxyproline, to introduce a pre-existing stereocenter that guides the synthesis.[1][4]
-
Iridium-Catalyzed Reductive Azomethine Ylide Generation : A modern approach that uses an iridium catalyst to generate azomethine ylides from stable tertiary amides or lactams, which then undergo [3+2] cycloaddition. This method proceeds under mild conditions and is compatible with a wide range of functional groups.[5][6]
Q2: My pyrrolidine synthesis is suffering from low or no product yield. What are the most common causes and how can I troubleshoot this?
A2: Low or zero yield is a frequent issue that can often be resolved by systematically investigating several key areas of the experimental setup.
Common Causes & Solutions:
-
Incorrect Reaction Conditions : The temperature, reaction time, or concentration of reactants may not be optimal. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the ideal reaction time.[1][7]
-
Catalyst Deactivation or Inefficiency : The catalyst can be deactivated by impurities (especially water) or may be unsuitable for the specific substrates. Ensure all reagents and solvents are pure and dry, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1][7] If catalyst poisoning is suspected, screen different catalysts or increase catalyst loading.
-
Poor Substrate Reactivity : Steric hindrance or unfavorable electronic properties of the starting materials can impede the reaction.[1][7] Modifying the protecting groups or altering the electronic nature of the substituents may be necessary.
-
Work-up Issues : The desired product might be lost during the extraction or purification phases, especially if it has high polarity or water solubility.[7] To mitigate this, perform multiple extractions with an appropriate organic solvent, or "salt out" the aqueous layer with brine to improve extraction efficiency.[7]
Below is a logical workflow for troubleshooting low-yield issues.
Caption: Troubleshooting workflow for low-yield pyrrolidine synthesis.
Q3: How can the choice of solvent and catalyst be optimized to improve reaction yield and selectivity?
A3: The solvent and catalyst are pivotal in directing the course of the reaction and are often the first parameters to adjust for optimization.
Solvent Effects: The solvent can significantly influence reaction rates, selectivity, and even the reaction mechanism by stabilizing transition states or affecting reactant solubility.[1] For instance, in 1,3-dipolar cycloadditions, switching from polar protic solvents (like methanol) to more sterically hindered alcohols (like isopropanol) has been shown to improve selectivity.[1] In some cases, green solvents like water have been demonstrated to promote high yields.[1]
Catalyst Selection: The catalyst creates a specific chemical environment that can favor the formation of one stereoisomer over another.
-
Lewis Acids & Organocatalysts : In asymmetric catalysis, chiral catalysts are essential for achieving high enantioselectivity.[1]
-
Metal Catalysts : For reactions like iridium-catalyzed cycloadditions or copper-catalyzed C-H amination, the choice of metal salt and ligand, as well as their ratio, can dramatically influence the yield and stereoselectivity.[1][5][8]
The following table summarizes the optimization of an iridium-catalyzed reductive cycloaddition, demonstrating the impact of catalyst and reductant quantity on yield.
| Entry | Additive | TMDS (equiv) | Yield (%) |
| 1 | K₃PO₄ (10 mol %) | 1.2 | 80 |
| 2 | - | 2.0 | 90 (85 isolated) |
| 3 | - | 1.2 | 75 |
| 4 | - | 2.0 | 79 (at 40 °C) |
| Table based on data from an iridium-catalyzed reductive dipole generation study.[5] TMDS refers to 1,1,3,3-tetramethyldisiloxane. |
Q4: What are the best practices for purifying crude pyrrolidine products to maximize the final isolated yield?
A4: Effective purification is critical for obtaining a high yield of a pure product. The choice of method depends on the physical properties of the target pyrrolidine and the nature of the impurities.
-
Column Chromatography : This is the most common method for purifying reaction mixtures. Careful selection of the eluent system is necessary to achieve good separation without causing product degradation on the silica gel.
-
Distillation : For liquid pyrrolidines, vacuum distillation is highly effective, especially for removing non-volatile impurities.[9] Running the distillation at reduced pressure lowers the boiling point, which helps to prevent thermal degradation of the product.[10]
-
Acid/Base Extraction : If the primary impurities are acidic or basic, a liquid-liquid extraction with a dilute acid or base can selectively remove them from the organic layer containing the product.
-
Recrystallization : If the final product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
-
Chemical Treatment : For specific impurities, chemical treatment can be effective. For example, treating a crude pyrrole mixture with a mineral acid converts basic pyrrolidine impurities into non-volatile salts, which can then be easily separated by distillation.[10]
The diagram below illustrates the key parameters to consider for optimizing a generic pyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
long-term stability and storage conditions for 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
Technical Support Center: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
This technical support guide provides essential information on the long-term stability and optimal storage conditions for this compound. It also includes troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, helping you to identify and resolve common problems.
Question: My reaction is yielding unexpected byproducts or lower than expected yields. Could the starting material be the issue?
Answer: Yes, the stability of this compound is critical for successful reactions. Improper storage or handling can lead to degradation of the compound, introducing impurities that may interfere with your experiment.
-
Visual Inspection: Check the appearance of the compound. It should be a tan solid.[1] Any significant color change, clumping, or signs of melting at room temperature could indicate degradation.
-
Purity Check: If you suspect degradation, it is advisable to re-analyze the purity of your starting material using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Storage Conditions: Verify that the compound has been consistently stored under the recommended conditions, which are between 0°C and 8°C in a tightly sealed container.[1][2]
Question: I am observing a new, unidentified peak in my HPLC analysis of a reaction mixture. Could it be a degradant of this compound?
Answer: It is possible that the new peak corresponds to a degradation product. Aromatic aldehydes are susceptible to several degradation pathways, especially under harsh experimental conditions or if the starting material has degraded during storage. Potential degradation products could include:
-
Oxidation Product: The aldehyde functional group can be oxidized to the corresponding carboxylic acid (3-Methyl-4-(pyrrolidin-1-yl)benzoic acid). This is a common degradation pathway for aldehydes exposed to air.
-
Polymerization Products: Aldehydes can undergo self-polymerization, leading to the formation of higher molecular weight impurities.
-
Products of Photodegradation: Exposure to light can catalyze degradation, potentially leading to a variety of byproducts.
To confirm the identity of the new peak, you may need to perform further analytical studies, such as mass spectrometry (MS) to determine the molecular weight of the impurity.
Question: My compound appears to have a lower purity than specified on the certificate of analysis. What could be the cause?
Answer: A decrease in purity suggests that the compound may have degraded since its initial analysis. Several factors can contribute to this:
-
Improper Storage: Storing the compound at room temperature or in a container that is not airtight can accelerate degradation.
-
Exposure to Air and Moisture: Aromatic aldehydes are sensitive to oxidation and hydrolysis. Ensure the container is tightly sealed and consider storing it under an inert atmosphere (e.g., nitrogen or argon).
-
Light Exposure: Photodegradation can occur if the compound is not stored in a light-protected container (e.g., an amber vial).
-
Cross-Contamination: Ensure that the compound has not been contaminated by other reagents or solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at a temperature between 0°C and 8°C.[1][2] It is crucial to keep the container tightly sealed to protect it from air and moisture. Storing under an inert atmosphere is also recommended to minimize oxidation.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended, the compound is expected to maintain its purity for an extended period. However, it is good practice to re-test the purity of the compound if it has been in storage for a long time or if you observe any changes in its physical appearance.
Q3: What are the visible signs of degradation for this compound?
A3: Visual indicators of degradation can include a noticeable change in color from its typical tan appearance, the formation of a viscous liquid or oily film, or clumping of the solid material. If you observe any of these changes, the purity of the compound should be verified analytically before use.
Q4: How should I handle this compound in the laboratory?
A4: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. After use, ensure the container is tightly sealed to prevent exposure to air and moisture.
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Storage Temperature | 0°C to 8°C | [1][2] |
| Appearance | Tan Solid | [1] |
| Purity (Assay) | ≥ 99% | [1] |
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions. The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at a high temperature (e.g., 70°C) for a specified period.
-
Also, expose a solution of the compound to the same thermal stress.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples by a validated, stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
References
identifying common side products in 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. The information is designed to help identify and mitigate the formation of common side products in various synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The primary reactive site is the aldehyde functional group. Therefore, the most common reactions include:
-
Reduction to form (3-Methyl-4-(pyrrolidin-1-yl)phenyl)methanol.
-
Oxidation to produce 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid.
-
Reductive Amination to synthesize various secondary and tertiary amines.
-
Condensation Reactions (e.g., Claisen-Schmidt condensation) with ketones or other enolizable compounds to form α,β-unsaturated carbonyls.
Q2: My reaction is performed under strong basic conditions and I'm seeing two unexpected products. What could they be?
A2: this compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[1][2][3]
-
Side Product 1: (3-Methyl-4-(pyrrolidin-1-yl)phenyl)methanol
-
Side Product 2: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid
To avoid this, use non-basic or mildly basic conditions if the Cannizzaro reaction is not the desired outcome.
Q3: I am trying to perform a reaction on the aromatic ring, but I am getting low yields or no reaction. Why?
A3: The pyrrolidine group is a strong electron-donating group, which highly activates the aromatic ring towards electrophilic substitution. However, under acidic conditions, the nitrogen atom of the pyrrolidine ring can be protonated. This converts the activating pyrrolidinyl group into a deactivating ammonium group, which will hinder electrophilic aromatic substitution reactions.
Troubleshooting Guides by Reaction Type
Reduction of this compound
Issue: Formation of side products during the reduction to (3-Methyl-4-(pyrrolidin-1-yl)phenyl)methanol.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Starting material remains | Incomplete reaction due to insufficient reducing agent or deactivation of the reagent. | Use a fresh batch of the reducing agent (e.g., NaBH₄). Ensure anhydrous conditions, especially if using LiAlH₄.[4] |
| Formation of a dimeric ether | Acidic work-up conditions can sometimes lead to the formation of a dibenzyl ether from the product alcohol, especially with heating. | Neutralize the reaction mixture carefully during workup, avoiding strongly acidic pH and high temperatures. |
| Unidentified polar impurities | Use of overly strong or non-selective reducing agents that might affect other functional groups (though less likely for this specific molecule). | Sodium borohydride (NaBH₄) is generally selective for aldehydes and ketones and is a good first choice.[5] |
| Reducing Agent | Solvent | Typical Yield of Alcohol | Reference |
| NaBH₄ | Methanol/Ethanol | >90% | [6] |
| LiAlH₄ | Diethyl ether/THF | >90% | [4] |
Oxidation of this compound
Issue: Formation of side products during the oxidation to 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Starting material present in final product | Incomplete oxidation. Benzaldehyde can auto-oxidize in the presence of air, but this is often slow and incomplete.[7] | Use a reliable oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, or a milder reagent like silver oxide (Tollens' reagent).[8] Ensure sufficient reaction time and stoichiometry of the oxidant. |
| Formation of 3-methyl-4-(pyrrolidin-1-yl)phenol | Deformylation, a side reaction where the aldehyde group is removed, can occur under certain oxidative conditions, particularly with some metal catalysts or peroxides.[9][10] | Choose an oxidizing agent known for selective aldehyde-to-carboxylic acid conversion. Avoid harsh conditions or catalysts known to promote deformylation. |
| Discoloration or polymeric material | The electron-rich aromatic ring or the pyrrolidine moiety may be susceptible to oxidation under harsh conditions, leading to degradation. | Use milder oxidizing agents (e.g., Ag₂O, NaClO₂). Perform the reaction at lower temperatures. |
| Oxidizing Agent | Conditions | Typical Yield of Carboxylic Acid | Reference |
| KMnO₄ | Basic, aqueous | Good to excellent | [11] |
| Ag₂O (Tollens') | Ammoniacal solution | Good to excellent | [8] |
| Basic H₂O₂ | Methanol | Good for electron-rich aldehydes | [12] |
Reductive Amination
Issue: Formation of side products during the synthesis of amines from this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Formation of (3-Methyl-4-(pyrrolidin-1-yl)phenyl)methanol | The reducing agent has reduced the starting aldehyde before it could form the imine with the desired amine. This is common with less selective reducing agents like NaBH₄.[5] | Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) at controlled pH.[5] |
| Formation of a dialkylated amine product | The secondary amine product reacts again with another molecule of the aldehyde and the reducing agent. | Use a stepwise procedure: first form the imine, then add the reducing agent. This can help control the reaction, especially when dialkylation is a significant issue.[13] |
| Low yield of desired amine | The equilibrium for imine formation is unfavorable. | Ensure removal of water formed during imine formation, for example, by using a Dean-Stark apparatus or molecular sieves. |
| Reducing Agent | Selectivity | Common Side Products | Reference |
| NaBH(OAc)₃ (STAB) | High for imines | Minimal | [5] |
| NaBH₃CN | High for imines (pH dependent) | Starting alcohol, toxic cyanide byproducts | [5] |
| NaBH₄ | Low (reduces aldehydes and imines) | Starting alcohol | [14] |
Experimental Protocols & Visualizations
Key Experimental Protocol: Reductive Amination to a Secondary Amine
This protocol details the synthesis of a secondary amine using sodium triacetoxyborohydride, a method that minimizes the formation of the alcohol side product.
-
Reaction Setup: To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Logical Workflow for Troubleshooting Reductive Amination```dot
Caption: Mechanism of the Cannizzaro side reaction.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. homework.study.com [homework.study.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidine SS13 induces oxidative stress and autophagy-mediated cell death in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde material safety data sheet (MSDS) analysis
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde (CAS No: 461033-80-7). It includes a detailed analysis of its material safety data sheet, troubleshooting guides for common experimental issues, and standardized protocols.
Material Safety Data Sheet (MSDS) Analysis
This compound is an irritant and should be handled with care.[1] It is a versatile building block in organic synthesis, particularly valued in the development of pharmaceuticals targeting neurological disorders due to its unique structural properties.[2]
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 461033-80-7 |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol [1][3] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures |
| Irritant[1] | Wear protective gloves, clothing, eye, and face protection.[1] |
| Harmful if swallowed or in contact with skin.[4] | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.[4][5] |
| Causes skin irritation.[4] | If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[4] |
| May cause an allergic skin reaction.[4] | Contaminated work clothing should not be allowed out of the workplace.[4] |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] | Avoid breathing dust/fume/gas/mist/vapors/spray. In case of inadequate ventilation wear respiratory protection.[4] |
| Toxic to aquatic life.[4] | Avoid release to the environment.[4] |
Experimental Protocols
General Synthesis of an Imine Derivative
This protocol describes a general procedure for the reaction of this compound with a primary amine to form an imine, a common step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Stirring apparatus
-
Reaction vessel with a condenser
Procedure:
-
In a clean, dry reaction vessel, dissolve 1 equivalent of this compound in the anhydrous solvent.
-
Add 1.1 equivalents of the primary amine to the solution.
-
Stir the mixture at room temperature or under gentle heating (e.g., 40°C) for 4-6 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[6]
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments involving this compound.
Question: My reaction is not proceeding to completion or the yield is very low. What could be the cause?
Answer:
-
Reagent Purity: Ensure that your starting materials, especially the amine, are of high purity. Impurities can inhibit the reaction.
-
Solvent Quality: The presence of water in the solvent can prevent imine formation. Use a freshly dried, anhydrous solvent.
-
Reaction Conditions: Some reactions may require a catalyst, such as a catalytic amount of acid, to proceed efficiently. Consider adding a mild acid catalyst.
-
Air Sensitivity: The compound may be sensitive to air.[4][7] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
Question: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
Answer:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods.
-
Self-Condensation: Aldehydes can undergo self-condensation reactions (aldol condensation) under certain conditions, though this is less common for aromatic aldehydes.
-
Decomposition: The compound is sensitive to light and moisture, which can lead to decomposition.[4] Store the compound in a tightly sealed container in a cool, dark, and dry place.[5][8]
Question: The purified product is unstable and changes color over time. How can I improve its stability?
Answer:
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.[8] Storing under nitrogen is recommended.[4][5]
-
Antioxidants: For long-term storage, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) may help prevent oxidation.
Visualizations
Experimental Workflow for Imine Synthesis
The following diagram illustrates the general workflow for the synthesis of an imine from this compound.
Caption: General Experimental Workflow for Imine Synthesis
Troubleshooting Logic for Low Reaction Yield
This diagram outlines a logical approach to troubleshooting low yields in reactions involving this compound.
Caption: Troubleshooting Flowchart for Low Yield
References
- 1. 461033-80-7 Cas No. | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. employees.delta.edu [employees.delta.edu]
- 5. kasturiaromatics.com [kasturiaromatics.com]
- 6. Pyrrolidine-Mediated Direct Preparation of (E)-Monoarylidene Derivatives of Homo- and Heterocyclic Ketones with Various Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.be [fishersci.be]
safe handling and disposal procedures for 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
This guide provides essential safety, handling, and disposal information for 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde (CAS No. 461033-80-7) for researchers, scientists, and professionals in drug development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant.[1] Based on data for structurally similar compounds like benzaldehyde and 4-methylbenzaldehyde, it may also be harmful if swallowed, cause skin and serious eye irritation, and be harmful to aquatic life.[4] It is also a combustible liquid.[4]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield to protect against splashes, and a lab coat.[1][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6][7]
Q3: How should I properly store this chemical?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][8] Keep it away from heat, sparks, open flames, and other sources of ignition.[4][5] For long-term stability, storage at 2-8°C in a dry, sealed container is recommended.[3] It is also noted to be air-sensitive and should be stored under an inert gas.[4]
Q4: What should I do in case of a spill?
A4: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[6] Wear appropriate PPE, and contain the spill using an inert absorbent material like sand, earth, or vermiculite.[6][9] Collect the absorbed material into a suitable, closed container for disposal.[5][9] Do not let the chemical enter drains or waterways.[7]
Q5: How do I dispose of waste containing this compound?
A5: Dispose of this compound and its containers as hazardous waste.[4][9] All disposal practices must comply with local, state, and federal regulations.[4][6] Do not mix with other waste.[4] Uncleaned containers should be treated as the product itself.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has darkened in color during storage. | Oxidation or degradation due to exposure to air, light, or moisture. Aldehydes are prone to oxidation.[8][10] | Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, opaque container.[4][8] Storing at recommended low temperatures (2-8°C) can also slow degradation.[3] |
| Inconsistent reaction yields in synthesis. | Purity of the starting material may have been compromised. The compound is air-sensitive.[4] | Ensure the compound is of high purity before use. If stored for a long time, consider re-analyzing its purity. Handle the compound under an inert atmosphere during reaction setup. |
| Precipitate formation in the compound upon storage. | Polymerization or trimerization, which can occur with aldehydes.[10] The presence of acid can accelerate this process.[10] | Store in a neutral, dry environment. If the compound is to be stored for extended periods, consider diluting it in a primary alcohol to form a more stable hemiacetal.[10] |
| Skin or eye irritation after handling. | Direct contact with the chemical. It is a known irritant.[1] | Immediately flush the affected eye(s) with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4] For skin contact, wash off with soap and plenty of water.[4][11] Seek medical attention if irritation persists.[4] Always wear appropriate PPE. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 461033-80-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO | [1][2][3] |
| Molecular Weight | 189.26 g/mol | [1] |
| Hazard | Irritant | [1] |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the search results, its use as an intermediate in organic synthesis, particularly for pharmaceuticals, is highlighted.[12] The synthesis of similar substituted benzaldehydes often involves multi-step procedures that may include nucleophilic aromatic substitution or cross-coupling reactions.[13][14][15] Researchers using this compound would typically introduce it as a building block in a larger synthetic scheme.
A general procedure for a reaction involving a similar compound, methyl 2-(pyrrolidin-1-yl)benzoate, involves the following steps:
-
Reaction Setup: Combine the starting materials, a catalyst (if required), and a solvent in a reaction flask under an inert atmosphere.[16][17]
-
Reagent Addition: Add the pyrrolidine-containing compound, possibly dropwise, to the reaction mixture.[16][17]
-
Reaction: Heat the mixture to the appropriate temperature and monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16][17]
-
Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to separate the product from the reaction medium. This typically involves extraction with an organic solvent.[16][17]
-
Purification: Purify the crude product using techniques such as column chromatography or distillation to obtain the final, pure compound.[16][17]
Visualized Workflows
Caption: A logical workflow for the safe handling of chemical compounds.
Caption: Step-by-step procedure for responding to a chemical spill.
References
- 1. 461033-80-7 Cas No. | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. 461033-80-7|this compound|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.be [fishersci.be]
- 6. technopharmchem.com [technopharmchem.com]
- 7. carlroth.com [carlroth.com]
- 8. kasturiaromatics.com [kasturiaromatics.com]
- 9. benchchem.com [benchchem.com]
- 10. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. chemimpex.com [chemimpex.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. The information provided is intended to help understand and manage potential degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under common experimental conditions?
A1: Based on the functional groups present in the molecule (an aromatic aldehyde, a tertiary amine within the pyrrolidine ring, and a methyl group on the benzene ring), several degradation pathways can be anticipated under forced degradation conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[1][2]
-
Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid. The tertiary amine of the pyrrolidine ring can be oxidized to an N-oxide.[3] Additionally, the methyl group can be oxidized to a primary alcohol and further to a carboxylic acid.
-
Hydrolysis: Under acidic or basic conditions, the pyrrolidinyl group may undergo ring-opening or cleavage from the aromatic ring, although this is generally less common than oxidation.
-
Photodegradation: Exposure to UV or visible light can induce the formation of radical species, leading to a variety of degradation products through oxidation or polymerization. Photosensitive groups like carbonyls and aromatic systems can be susceptible to photodegradation.
-
Thermal Degradation: High temperatures can accelerate the above degradation pathways, particularly oxidation.
Q2: I am observing a new, more polar peak in my HPLC analysis after leaving my sample on the benchtop. What could this be?
A2: A new, more polar peak appearing in your HPLC chromatogram, especially after exposure to light and air, is likely an oxidation product. The most probable culprits are the oxidation of the aldehyde to a carboxylic acid (3-Methyl-4-(pyrrolidin-1-yl)benzoic acid) or the formation of the N-oxide of the pyrrolidine ring. Both of these modifications would increase the polarity of the molecule, leading to a shorter retention time in reverse-phase HPLC.
Q3: My compound seems to be degrading in an acidic mobile phase. How can I mitigate this?
A3: If you suspect acid-catalyzed degradation on your HPLC system, consider the following troubleshooting steps:
-
Increase the pH of the mobile phase: If your separation allows, try using a mobile phase with a higher pH, closer to neutral.
-
Use a different buffer: Switch to a buffer system that is less acidic but still provides good peak shape.
-
Reduce the analysis time: A shorter run time will minimize the exposure of the compound to the acidic mobile phase.
-
Lower the column temperature: Degradation reactions are often accelerated by heat. Running the column at a lower temperature may slow down the degradation process.
Q4: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guides
Issue 1: Unexpected Degradation During Synthesis Work-up
-
Symptom: Low yield of the desired product with the appearance of significant impurities detected by TLC or LC-MS.
-
Possible Cause: Prolonged exposure to acidic or basic conditions during extraction or purification. The presence of residual oxidizing agents from a previous synthetic step.
-
Troubleshooting Steps:
-
Neutralize Promptly: After an acidic or basic wash, ensure the organic layer is quickly neutralized or washed with a neutral solution (e.g., brine).
-
Minimize Exposure Time: Reduce the duration of contact with acidic or basic aqueous layers.
-
Use Milder Reagents: If possible, opt for milder acids, bases, or oxidizing agents in your synthetic route.
-
Inert Atmosphere: Conduct the work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if the reaction mixture is heated.
-
Issue 2: Instability in Solution for Biological Assays
-
Symptom: Decreased compound activity or potency over time when in a stock solution or assay buffer.
-
Possible Cause: The solvent or buffer system may be promoting degradation. For example, aqueous buffers exposed to light can generate reactive oxygen species.
-
Troubleshooting Steps:
-
Solvent Selection: Prepare stock solutions in aprotic, anhydrous solvents like DMSO or DMF and store them at -20°C or -80°C.
-
Fresh Preparations: Prepare working solutions fresh from the stock solution for each experiment.
-
pH Control: Ensure the pH of the assay buffer is compatible with the compound's stability.
-
Light Protection: Protect solutions from light by using amber vials or covering the containers with aluminum foil.
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidative Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Procedure:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Forced Degradation Study - Thermal Degradation
-
Sample Preparation: Place a known amount of the solid compound in a clear glass vial.
-
Procedure:
-
Heat the vial in an oven at a temperature significantly higher than accelerated stability conditions (e.g., 80°C).
-
Maintain a control sample at room temperature.
-
After a specified period (e.g., 48 hours), remove the sample from the oven and allow it to cool.
-
-
Analysis: Dissolve the heat-stressed and control samples in a suitable solvent and analyze by HPLC.
Protocol 4: Forced Degradation Study - Photodegradation
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Procedure:
-
Expose the solution in a quartz cuvette or a transparent vial to a light source that provides both UV and visible output, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Wrap a control sample in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
-
Analysis: Analyze both the exposed and control samples by HPLC at appropriate time intervals.
Data Presentation
Table 1: Illustrative HPLC Data for Forced Degradation of this compound
| Stress Condition | Time (hours) | Parent Compound (%) | Major Degradant 1 (%) (RT) | Major Degradant 2 (%) (RT) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 2.8 (shorter) | 1.5 (shorter) | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.1 | 1.1 (shorter) | 0.5 (longer) | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 85.3 | 10.2 (shorter) | 3.1 (shorter) | |
| 80°C Heat (solid) | 48 | 99.5 | 0.3 (shorter) | 0.1 (shorter) |
| Photostability | 24 | 92.7 | 4.5 (shorter) | 2.0 (longer) |
*RT = Retention Time relative to the parent compound. This is illustrative data.
Visualizations
References
considerations for scaling up the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. This valuable intermediate is utilized in the development of novel pharmaceuticals, particularly for neurological disorders.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up the production of this compound?
A1: There are two primary and viable routes for the large-scale synthesis of this compound:
-
Route A: Buchwald-Hartwig Amination: This involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromo-3-methylbenzaldehyde) with pyrrolidine. This method is known for its functional group tolerance but requires careful control of reaction conditions to minimize side products.[2][3][4]
-
Route B: Vilsmeier-Haack Formylation: This route starts with the synthesis of N-(3-methylphenyl)pyrrolidine, followed by formylation to introduce the aldehyde group. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic rings.[5][6][7][8]
Q2: What are the critical safety considerations when scaling up these syntheses?
A2: For the Buchwald-Hartwig amination , palladium catalysts can be pyrophoric, and care should be taken during handling and disposal. Reactions should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions. For the Vilsmeier-Haack formylation , the Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive and corrosive. The reaction can be exothermic, and proper temperature control is crucial to prevent runaways.[5][7] Adequate ventilation and personal protective equipment are mandatory for both routes.
Q3: How can I monitor the progress of the reaction during scale-up?
A3: For both synthetic routes, reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will help determine the point of maximum conversion and prevent the formation of degradation products due to prolonged reaction times.
Troubleshooting Guides
Route A: Buchwald-Hartwig Amination
Problem 1: Low or no product yield.
-
Possible Cause: Inactive catalyst or poor ligand choice.
-
Solution: Ensure the palladium precatalyst is of high purity and handled under an inert atmosphere. Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., Xantphos, SPhos) to find the optimal combination for this specific transformation.
-
-
Possible Cause: Inefficient base.
-
Possible Cause: Presence of oxygen or moisture.
-
Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Problem 2: Formation of significant side products (e.g., hydrodehalogenation, biaryl formation).
-
Possible Cause: Incorrect reaction temperature.
-
Solution: Optimize the reaction temperature. Higher temperatures can sometimes lead to side reactions. A temperature screening study is recommended during process development.
-
-
Possible Cause: Suboptimal catalyst-to-ligand ratio.
-
Solution: The ratio of palladium to the phosphine ligand can influence the selectivity of the reaction. A 1:1.2 to 1:2 ratio is a good starting point for optimization.
-
Route B: Vilsmeier-Haack Formylation
Problem 1: The reaction is sluggish or does not go to completion.
-
Possible Cause: Impure Vilsmeier reagent.
-
Possible Cause: Insufficient activation of the aromatic ring.
-
Solution: The pyrrolidine group should sufficiently activate the ring for formylation. However, if the reaction is slow, a slight increase in temperature might be necessary. Monitor for potential side reactions at higher temperatures.
-
Problem 2: Formation of poly-formylated or other impurities.
-
Possible Cause: Incorrect stoichiometry of the Vilsmeier reagent.
-
Solution: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess can lead to the formation of di-formylated products.
-
-
Possible Cause: Uncontrolled reaction temperature.
-
Solution: The addition of the substrate to the Vilsmeier reagent should be done at a controlled temperature (e.g., 0-10 °C) to manage the initial exotherm. The reaction can then be allowed to warm to room temperature or gently heated to drive it to completion.[9]
-
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for Scale-Up Synthesis.
| Parameter | Route A: Buchwald-Hartwig Amination | Route B: Vilsmeier-Haack Formylation |
| Starting Materials | 4-Bromo-3-methylbenzaldehyde, Pyrrolidine | N-(3-methylphenyl)pyrrolidine |
| Key Reagents | Palladium Precatalyst, Phosphine Ligand, Base | Phosphorus Oxychloride, DMF |
| Typical Solvent | Toluene, Dioxane, or THF | Dichloromethane or neat DMF |
| Temperature Range | 80-120 °C | 0-70 °C |
| Reaction Time | 4-24 hours | 2-12 hours |
| Typical Yield | 75-90% | 80-95% |
| Purification | Column Chromatography, Recrystallization | Aqueous Workup, Recrystallization |
Experimental Protocols
Protocol A: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried, jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-bromo-3-methylbenzaldehyde (1.0 eq), cesium carbonate (2.0 eq), and the phosphine ligand (0.02 eq).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent and Reagent Addition: Add degassed toluene via cannula, followed by pyrrolidine (1.2 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) under a positive flow of nitrogen.
-
Reaction: Heat the mixture to 100-110 °C and stir until the starting material is consumed as monitored by HPLC.
-
Workup: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to afford this compound.
Protocol B: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate dry, inerted reactor, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) while maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30-60 minutes.
-
Reaction Setup: In the main reactor, dissolve N-(3-methylphenyl)pyrrolidine (1.0 eq) in an appropriate solvent like dichloromethane or use neat DMF from the reagent preparation.
-
Addition: Cool the solution of the starting material to 0 °C and slowly add the pre-formed Vilsmeier reagent, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C until the reaction is complete as per TLC or HPLC analysis.
-
Quenching and Workup: Carefully pour the reaction mixture into a vessel containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the hydrolysis is complete.
-
Extraction and Purification: Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Decision tree for troubleshooting low yield in Buchwald-Hartwig amination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Spectral Artifacts for Benzaldehyde Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral artifacts during the NMR analysis of benzaldehyde and its derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues in a question-and-answer format to help you identify and resolve spectral problems.
Question 1: Why are the peaks in my ¹H NMR spectrum of benzaldehyde broad and poorly resolved?
Answer:
Peak broadening in the NMR spectrum of benzaldehyde can stem from several factors, ranging from sample preparation to instrument settings.[1]
-
Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Re-shimming the spectrometer is a critical first step.[1]
-
High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1][2] Preparing a more dilute sample (typically 5-10 mg in 0.6-0.7 mL of solvent) is recommended.[3]
-
Undissolved Solids: The presence of any suspended solid particles will severely distort the magnetic field homogeneity.[4] Always filter your sample into the NMR tube if any particulate matter is visible.
-
Paramagnetic Impurities: Contamination with paramagnetic materials, such as trace metal ions or dissolved oxygen, can cause significant line broadening. Ensure high-purity solvents and clean glassware are used.[1] Degassing the sample can sometimes help mitigate this issue.
Question 2: I see unexpected peaks in my spectrum. What are they and how can I confirm their identity?
Answer:
The appearance of extraneous peaks is a common issue, often due to sample degradation or contamination.
-
Oxidation to Benzoic Acid: Benzaldehyde is highly susceptible to air oxidation, forming benzoic acid.[5] This is the most common impurity. Look for a characteristic broad singlet peak for the carboxylic acid proton, typically appearing downfield from 10-12 ppm.[6][7] The aromatic protons of benzoic acid will also appear in the 7.5-8.2 ppm region but with different chemical shifts and splitting patterns than benzaldehyde.[8]
-
Residual Solvents: Peaks from common laboratory solvents used during synthesis or purification are frequent contaminants. Examples include acetone (~2.05 ppm in CDCl₃), ethyl acetate (~1.25, 2.04, and 4.12 ppm in CDCl₃), and water (variable, often ~1.56 ppm in CDCl₃).[2][9][10]
-
Grease: Contamination from vacuum grease can appear as broad, rolling humps in the baseline, typically in the aliphatic region.
To confirm an impurity, you can compare your spectrum to reference data for suspected compounds or intentionally "spike" your sample with a small amount of the suspected impurity to see if the peak intensity increases.
Question 3: The aromatic proton signals (δ 7.5–8.0 ppm) are overlapping and difficult to interpret. How can I improve the resolution?
Answer:
The five aromatic protons of benzaldehyde resonate in a relatively narrow chemical shift range, often leading to complex, overlapping multiplets.[6]
-
Use a Different Solvent: Changing the deuterated solvent can alter the chemical shifts of the protons due to different solvent-solute interactions, potentially resolving the overlapping signals.[2] For example, acquiring a spectrum in benzene-d₆ often provides a different dispersion of aromatic signals compared to a spectrum in CDCl₃.[2]
-
Higher Field Strength: If available, using a spectrometer with a higher magnetic field strength (e.g., 500 MHz vs. 300 MHz) will increase the chemical shift dispersion in Hz, leading to better separation of peaks.
-
2D NMR Techniques: If resolution is still an issue, 2D NMR experiments like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the complex multiplets.
Question 4: Why is the baseline around my residual solvent peak distorted or rolling?
Answer:
A large solvent signal can introduce several artifacts that compromise spectral quality.
-
Imperfect Solvent Suppression: Modern NMR spectrometers use pulse sequences to suppress the large residual ¹H signal of the deuterated solvent (e.g., HDO in D₂O or residual CHCl₃ in CDCl₃).[11] If this suppression is not optimized, it can lead to a broad, distorted base to the solvent peak that can obscure nearby signals of interest.[12]
-
Decoupling Artifacts: In ¹³C NMR, improper calibration of the proton decoupler power can cause artifacts to appear around intense solvent signals.[13][14]
-
Poor Shimming: An improperly shimmed magnetic field will result in a poor lineshape for all peaks, but this is most pronounced for the intense solvent signal, often causing broad "wings" at the base.[1]
To resolve this, ensure the instrument is well-shimmed and that the appropriate solvent suppression program is being used and is correctly calibrated for your sample.[11]
Quantitative Data Summary
The following tables provide typical chemical shift values for benzaldehyde and its common oxidation product, benzoic acid, in CDCl₃.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | ~10.0 | Singlet |
| Aromatic (ortho, H-2/6) | ~7.86 | Doublet | |
| Aromatic (para, H-4) | ~7.62 | Triplet of triplets | |
| Aromatic (meta, H-3/5) | ~7.52 | Multiplet | |
| ¹³C | Carbonyl (C=O) | ~192.7 | - |
| Aromatic (ipso, C-1) | ~136.6 | - | |
| Aromatic (para, C-4) | ~134.7 | - | |
| Aromatic (ortho, C-2/6) | ~129.9 | - | |
| Aromatic (meta, C-3/5) | ~129.3 | - |
Data compiled from multiple sources.[6][15]
Table 2: Diagnostic ¹H NMR Peak Comparison: Benzaldehyde vs. Benzoic Acid
| Compound | Key Proton | Chemical Shift (δ, ppm) | Characteristics |
|---|---|---|---|
| Benzaldehyde | Aldehyde (-CHO) | ~10.0[6] | Sharp singlet |
| Benzoic Acid | Carboxylic Acid (-COOH) | >10 (often 10-12)[6][7] | Broad, exchangeable singlet |
Experimental Protocols
Standard Protocol for ¹H NMR Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for preparing a benzaldehyde sample for high-quality NMR analysis.[3]
-
Sample Weighing: Accurately weigh 5-10 mg of the benzaldehyde compound into a clean, dry vial.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[3] The final solution height in a 5 mm NMR tube should be around 4-5 cm.[4]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[3]
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. If the solution contains any solid particles, it must be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.[3]
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer spinner turbine and clean the outside of the tube.
-
Place the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.[3]
-
Shim the magnetic field to optimize homogeneity, which is crucial for achieving sharp, symmetrical peaks.[1]
-
-
Data Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[3]
-
Phase the spectrum to ensure all peaks are in positive absorptive mode.[3]
-
Perform baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[3]
-
Integrate the signals to determine the relative number of protons for each peak.[3]
-
Visualized Workflows and Logic
Troubleshooting Workflow for Broad NMR Peaks
Caption: A step-by-step workflow for diagnosing and resolving broad peaks in NMR spectra.
Logic Diagram for Identifying Common Impurities
Caption: A decision tree to help identify common impurities in a benzaldehyde NMR spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. peacta.org [peacta.org]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. paulussegroup.com [paulussegroup.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. d-nb.info [d-nb.info]
- 13. mr.copernicus.org [mr.copernicus.org]
- 14. Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde and 4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde and 4-methylbenzaldehyde. The discussion is centered on the electronic effects of their respective substituents and is supported by established chemical principles and experimental data from related compounds. This document aims to assist researchers in understanding the differential reactivity of these two aromatic aldehydes, which is crucial for synthetic strategy design and the development of new chemical entities.
The reactivity of the aldehyde functional group in aromatic systems is significantly influenced by the nature of the substituents on the benzene ring. In the case of this compound and 4-methylbenzaldehyde, the substituents impart distinct electronic effects, leading to a marked difference in their chemical behavior, particularly in nucleophilic addition reactions.
Electronic Effects of Substituents
The electrophilicity of the carbonyl carbon is the primary determinant of reactivity in nucleophilic additions to benzaldehydes. Electron-donating groups (EDGs) decrease this electrophilicity by increasing electron density at the carbonyl carbon, thus reducing the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity and accelerate such reactions.
-
4-methylbenzaldehyde : This molecule possesses a methyl group (-CH₃) in the para position. The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This slightly deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.
-
This compound : This compound features a methyl group at the meta position and a strongly electron-donating pyrrolidinyl group at the para position. The pyrrolidinyl group, an amino substituent, is a powerful electron-donating group due to its ability to donate its lone pair of electrons into the aromatic ring via a strong resonance effect (+R or +M). This effect significantly increases the electron density on the benzene ring and, importantly, at the carbonyl carbon. The methyl group at the meta position has a minor inductive effect. The dominant electronic effect comes from the para-pyrrolidinyl group, which renders the carbonyl carbon substantially less electrophilic and therefore less reactive towards nucleophiles compared to 4-methylbenzaldehyde.
Comparative Reactivity Data
| Reaction Type | 4-methylbenzaldehyde | This compound (proxy: 4-(dimethylamino)benzaldehyde) | Reactivity Comparison |
| Nucleophilic Addition (e.g., Knoevenagel Condensation) | Moderate reactivity. The methyl group slightly deactivates the aldehyde. | Low reactivity. The strongly electron-donating pyrrolidinyl group significantly deactivates the aldehyde. | 4-methylbenzaldehyde is significantly more reactive. |
| Wittig Reaction | Moderate yield and reaction rate. | Lower yield and slower reaction rate are expected. | 4-methylbenzaldehyde is expected to give higher yields in shorter reaction times. |
| Oxidation to Carboxylic Acid | Readily oxidized. | Readily oxidized. The electron-rich ring may be susceptible to over-oxidation or side reactions depending on the oxidant. | Both are readily oxidized, but reaction conditions may need to be adjusted for the pyrrolidinyl-substituted compound. |
| Reduction to Alcohol | Readily reduced. | Readily reduced. | Both are readily reduced under standard conditions (e.g., with NaBH₄). |
Signaling Pathways and Logical Relationships
The difference in reactivity can be visualized by considering the electronic contributions of the substituents.
Experimental Protocols
The following are generalized protocols for key reactions that can be used to experimentally compare the reactivity of the two aldehydes.
Knoevenagel Condensation
This reaction is a sensitive probe of the electrophilicity of the aldehyde.
Materials:
-
Substituted benzaldehyde (4-methylbenzaldehyde or this compound)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
Compare the reaction times and isolated yields for both aldehydes.
Wittig Reaction
The Wittig reaction provides another avenue to assess the reactivity of the carbonyl group.
Materials:
-
Substituted benzaldehyde (4-methylbenzaldehyde or this compound)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (solvent)
Procedure:
-
To a stirred solution of benzyltriphenylphosphonium chloride (10 mmol) in dichloromethane (30 mL), add 50% aqueous sodium hydroxide (10 mL).
-
Stir the two-phase mixture vigorously for 15 minutes.
-
Add a solution of the substituted benzaldehyde (10 mmol) in dichloromethane (10 mL) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Compare the reaction times and yields of the resulting stilbene derivatives.
Experimental Workflow
The general workflow for comparing the reactivity of the two aldehydes is depicted below.
Conclusion
The electronic properties of the substituents on the aromatic ring profoundly influence the reactivity of benzaldehydes. This compound is expected to be significantly less reactive in nucleophilic addition reactions compared to 4-methylbenzaldehyde due to the powerful electron-donating resonance effect of the pyrrolidinyl group. This difference in reactivity is a critical consideration for synthetic chemists in designing reaction conditions and predicting outcomes. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting.
comparative analysis of synthesis routes for substituted pyrrolidines
The pyrrolidine ring is a vital scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The development of efficient and stereoselective methods to synthesize substituted pyrrolidines is therefore a critical area of research. This guide provides a comparative analysis of key synthetic routes, presenting quantitative data, detailed experimental protocols, and a decision-making workflow to aid researchers in selecting the optimal strategy for their target molecule.
Overview of Synthetic Strategies
The synthesis of substituted pyrrolidines can be broadly classified into two main approaches: the cyclization of acyclic precursors and the functionalization of a pre-existing pyrrolidine ring, often derived from proline or its derivatives.[1][2] This guide will focus on the comparative analysis of prominent cyclization strategies, which offer greater flexibility in introducing a wide range of substituents with stereochemical control. The key methods covered are:
-
[3+2] Cycloaddition Reactions: A powerful method for constructing the five-membered ring in a single step with high stereocontrol.[1]
-
Multicomponent Reactions (MCRs): Highly efficient one-pot reactions that combine three or more starting materials, offering high atom economy.[3]
-
Intramolecular Cyclization: A versatile approach involving the ring closure of a linear precursor containing a nitrogen nucleophile and an electrophilic center.[1]
-
Synthesis from Proline and Derivatives: Utilizes the readily available chiral pool of proline to introduce functionality onto the existing pyrrolidine ring.[2]
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following table summarizes quantitative data for representative examples of the key synthetic strategies.
| Synthesis Route | Key Reaction Type | Substrates | Catalyst/Reagent | Conditions | Yield (%) | Stereoselectivity (dr or er) | Reference |
| [3+2] Cycloaddition | Diastereoselective 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinylazadiene + Azomethine ylide | Ag₂CO₃ (10 mol%) | Toluene, rt, 24-36 h | 30-83 | >95:5 dr | [4] |
| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | N-alkylideneglycine ester + Acrylate | AgF / Cinchona Alkaloid | Toluene, 0 °C | Good | up to 86% ee | [5][6] | |
| Multicomponent Reaction | TiCl₄-catalyzed coupling | Phenyldihydrofuran + N-tosyl imino ester + Silane | TiCl₄ | CH₂Cl₂, -78 °C to 23 °C | 90 | Single diastereomer | [7] |
| Intramolecular Cyclization | Copper-Catalyzed C-H Amination | N-fluoride amide | [Tpⁱᵖʳ²Cu(NCMe)] | Toluene, 90 °C | up to 99 | N/A | [8][9] |
| Biocatalytic C-H Amination | Phenylalkyl azide | Evolved Cytochrome P411 | M9-N buffer, rt | up to 74 | 99:1 er | [10][11] | |
| Synthesis from Proline | Reduction & Functionalization | L-Proline | LiAlH₄ then subsequent reactions | Varies | Good | High (from chiral pool) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Diastereoselective [3+2] Cycloaddition of an Azomethine Ylide to a Chiral N-tert-Butanesulfinylazadiene[4]
Reaction: Synthesis of a densely substituted pyrrolidine.
Materials:
-
(S)-N-tert-butanesulfinyl imine (0.3 mmol)
-
α-imino ester (0.6 mmol)
-
Silver carbonate (Ag₂CO₃) (10 mol%)
-
Toluene (0.4 M)
Procedure:
-
To a solution of the (S)-N-tert-butanesulfinyl imine in toluene, add the α-imino ester and silver carbonate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 24 to 36 hours.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted pyrrolidine.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide[5]
Reaction: Enantioselective synthesis of a substituted pyrrolidine.
Materials:
-
Methyl N-(4-methylbenzylidene) glycinate (azomethine ylide precursor)
-
Methyl acrylate (dipolarophile)
-
Silver fluoride (AgF)
-
Cinchona alkaloid (e.g., quinidine derivative)
-
Toluene
Procedure:
-
In a reaction vessel, dissolve the methyl N-(4-methylbenzylidene) glycinate, methyl acrylate, and the cinchona alkaloid in toluene at 0 °C.
-
Add silver fluoride to the mixture to initiate the in situ formation of the metallo-azomethine ylide-chiral base ion pair.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent and dry the organic layer.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the enantioenriched pyrrolidine.
Intramolecular Copper-Catalyzed C-H Amination[8][9]
Reaction: Synthesis of a pyrrolidine via intramolecular C-H amination of an N-fluoride amide.
Materials:
-
N-fluoride amide substrate
-
Copper catalyst [Tpⁱᵖʳ²Cu(NCMe)] (Tpⁱᵖʳ² = hydrotris(3,5-diisopropyl-1-pyrazolyl)borate)
-
Toluene-d₈ (for NMR monitoring) or Toluene
Procedure:
-
In an inert atmosphere glovebox, dissolve the N-fluoride amide substrate and the copper catalyst in toluene.
-
Heat the reaction mixture to 90 °C.
-
Monitor the reaction for complete conversion of the starting material.
-
After completion, cool the reaction to room temperature.
-
The product can be isolated and purified using standard chromatographic techniques.
Decision-Making Workflow for Pyrrolidine Synthesis
The selection of an appropriate synthetic route is crucial for the successful synthesis of a target substituted pyrrolidine. The following workflow, represented as a DOT script, provides a logical guide for this decision-making process.
Caption: Decision workflow for pyrrolidine synthesis route selection.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for confirming the purity of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of experimental results and the advancement of new therapies. This guide provides a comparative overview of key analytical techniques for confirming the purity of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde, a versatile building block in medicinal chemistry. We will delve into the experimental protocols and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis, supported by hypothetical experimental data to illustrate their respective strengths and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. It separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, a reversed-phase HPLC method is highly effective.
Experimental Protocol:
A solution of this compound (1 mg/mL) is prepared in the mobile phase. The analysis is performed on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid). Detection is carried out using a UV detector at 254 nm. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
| Parameter | Value |
| Purity (%) | 99.85 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Analysis Time (min) | 20 |
| Sample Consumption | Low |
| Destructive? | Yes |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2][3] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.[1][2]
Experimental Protocol:
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) is injected into the GC system. The compound is vaporized and separated on a capillary column. The separated components are then ionized and detected by the mass spectrometer. Purity is assessed by the relative area of the main peak in the total ion chromatogram.
| Parameter | Value |
| Purity (%) | 99.90 |
| Limit of Detection (LOD) | 0.005% |
| Limit of Quantitation (LOQ) | 0.015% |
| Analysis Time (min) | 30 |
| Sample Consumption | Very Low |
| Destructive? | Yes |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the purity of a sample without the need for a reference standard of the analyte itself.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct quantification of the compound against a certified internal standard.[5]
Experimental Protocol:
A precisely weighed amount of this compound and a certified internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., DMSO-d6). The ¹H NMR spectrum is recorded with a long relaxation delay to ensure full signal relaxation. The purity is calculated by comparing the integral of a characteristic peak of the analyte with the integral of a known peak of the internal standard.
| Parameter | Value |
| Purity (% w/w) | 99.5 |
| Uncertainty (%) | ± 0.2 |
| Analysis Time (min) | 15 |
| Sample Consumption | High |
| Destructive? | No |
Elemental Analysis (CHN Analysis)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[6][7][8] This data is used to determine the empirical formula of the compound, which can then be compared to the theoretical composition to assess purity.[6][9]
Experimental Protocol:
A small, accurately weighed amount of this compound is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The mass percentages of C, H, and N are then calculated.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 76.16 | 76.05 |
| Hydrogen (H) | 8.00 | 8.05 |
| Nitrogen (N) | 7.40 | 7.35 |
Purity Indication: A close correlation between the experimental and theoretical values indicates high purity. Significant deviations may suggest the presence of impurities or residual solvents.
Decision-Making Workflow for Purity Analysis
The choice of analytical technique depends on various factors, including the nature of the sample, the required accuracy, and the availability of instrumentation. The following diagram illustrates a logical workflow for selecting the most appropriate method for purity determination.
Caption: Workflow for selecting an analytical technique for purity determination.
Conceptual Pathway of Purity Determination
This diagram illustrates the conceptual flow of how different analytical signals are processed to determine the purity of a compound, analogous to a cellular signaling pathway.
Caption: Conceptual signal flow for purity determination.
Comparative Summary
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between mobile and stationary phases | High resolution, widely applicable, good for non-volatile compounds | Destructive, requires reference standards for quantification |
| GC-MS | Separation by volatility followed by mass-based detection | High sensitivity, provides structural information | Limited to volatile and thermally stable compounds, destructive |
| qNMR | Signal intensity is proportional to the number of nuclei | Non-destructive, primary method (no analyte standard needed), provides structural information | Lower sensitivity, requires a precise internal standard, higher sample amount needed |
| Elemental Analysis | Combustion and quantification of elemental gases | Confirms elemental composition and empirical formula | Indirect measure of purity, susceptible to errors from hygroscopic or efflorescent samples |
Recommendations
-
For routine purity checks and quality control , HPLC is often the method of choice due to its robustness and high throughput.
-
When dealing with volatile impurities or byproducts , GC-MS provides excellent sensitivity and specificity.
-
For the certification of reference materials or when a primary ratio method is required , qNMR is the gold standard as it is non-destructive and provides a direct measure of purity.[4][5][10][11]
-
As a complementary technique to confirm the elemental composition of a newly synthesized batch , Elemental Analysis is invaluable.
References
- 1. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 7. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Structural Confirmation of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde and its derivatives represent a class of compounds with significant potential as intermediates in medicinal chemistry. Their utility is predicated on precise knowledge of their molecular structure. This guide provides an objective comparison of the primary analytical methods used for the structural elucidation of these derivatives, complete with representative experimental data and detailed protocols.
The target molecule, this compound, has a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol [1][2]. Its structure combines a substituted aromatic ring with an aldehyde functional group and a pyrrolidine moiety, each presenting characteristic spectroscopic signatures.
Comparison of Key Analytical Methods
The structural confirmation of organic molecules relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of a compound's identity and purity.
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei. | Provides the most comprehensive structural information in solution; non-destructive. | Requires relatively large sample amounts (mg); sensitive to sample purity. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely sensitive (μg to ng); provides definitive molecular formula. | Isomers may not be distinguishable; provides little information on atom connectivity. |
| X-ray Crystallography | Unambiguous 3D atomic arrangement in the solid state, bond lengths, and angles.[3][4] | Gold standard for absolute structure proof.[5] | Requires a high-quality single crystal, which can be difficult to grow; structure may differ from solution conformation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-N, C-H). | Fast, simple, and requires minimal sample; good for quick functional group identification.[6] | Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret fully. |
Quantitative Data Summary
The following tables summarize the expected quantitative data from the application of these methods to this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[5] The electronic nature of the substituents on the benzaldehyde ring significantly influences the chemical environment and, consequently, the chemical shifts of the protons and carbons.[7]
| ¹H NMR Data | ¹³C NMR Data | |||
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |
| Aldehyde-H | 9.7 - 9.9 | Singlet (s) | C=O | ~191 |
| Aromatic-H (H2) | 7.5 - 7.6 | Singlet (s) | C4 (C-N) | ~155 |
| Aromatic-H (H5) | 7.4 - 7.5 | Doublet (d) | C1 (C-CHO) | ~131 |
| Aromatic-H (H6) | 6.7 - 6.8 | Doublet (d) | C3 (C-CH₃) | ~139 |
| Pyrrolidine-H (α) | 3.3 - 3.5 | Triplet (t) | C2, C5, C6 | 110 - 130 |
| Pyrrolidine-H (β) | 1.9 - 2.1 | Multiplet (m) | Pyrrolidine (α) | ~52 |
| Methyl-H | 2.2 - 2.4 | Singlet (s) | Pyrrolidine (β) | ~26 |
| Methyl (CH₃) | ~18 |
Note: Chemical shifts (δ) are referenced to TMS at 0.00 ppm.[8]
Table 2: Predicted Mass Spectrometry and Infrared Spectroscopy Data
Mass spectrometry provides the molecular weight and elemental composition, while IR spectroscopy confirms the presence of key functional groups.
| Technique | Parameter | Expected Value / Observation |
| High-Resolution MS (ESI) | [M+H]⁺ | m/z 190.1226 (Calculated for C₁₂H₁₆NO⁺) |
| Electron Ionization MS (EI) | Molecular Ion [M]⁺ | m/z 189 |
| Key Fragments | m/z 160 ([M-CHO]⁺), m/z 119 ([M-C₄H₈N]⁺) | |
| Infrared (IR) Spectroscopy | Aldehyde C=O Stretch | 1685 - 1700 cm⁻¹ |
| Aromatic C=C Stretch | 1580 - 1610 cm⁻¹ | |
| Aromatic C-N Stretch | 1320 - 1370 cm⁻¹ | |
| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
Experimental Workflow Visualization
The logical flow for confirming the structure of a newly synthesized derivative typically follows a multi-step analytical process, beginning with preliminary checks and culminating in definitive spectroscopic analysis.
Caption: Workflow for the structural confirmation of a synthesized chemical derivative.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[7]
-
Sample Preparation : Weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). Transfer the solution to a 5 mm NMR tube.[7]
-
Spectrometer Setup : Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
-
Data Acquisition (¹H NMR) : Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7]
-
Data Acquisition (¹³C NMR) : Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC) : These experiments are performed using standard instrument parameters to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by 2-3 bonds (HMBC).
Mass Spectrometry (MS)
-
Sample Preparation (ESI) : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.
-
Data Acquisition (ESI) : Infuse the sample solution directly into the electrospray ionization (ESI) source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to obtain accurate mass measurements for elemental formula determination.
-
Data Acquisition (GC-MS with EI) : If the compound is sufficiently volatile and thermally stable, dissolve it in a volatile solvent (e.g., dichloromethane) and inject it into a gas chromatograph (GC) coupled to a mass spectrometer. The electron ionization (EI) source will generate fragments that are characteristic of the molecule's structure.[9][10]
X-ray Crystallography
This technique provides unequivocal proof of the three-dimensional atomic arrangement.[4][5]
-
Crystal Growth : Grow single crystals of the derivative suitable for diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection : Mount a suitable crystal on a goniometer head. Place the crystal in a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation). Collect diffraction data at a controlled temperature (often 100 K) by rotating the crystal.[5]
-
Structure Solution and Refinement : Process the collected data to determine unit cell parameters and integrate reflection intensities. Solve the structure using direct methods and refine it using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powdered sample directly on the ATR crystal (e.g., diamond).[6]
-
Data Acquisition : Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.[6]
-
Data Analysis : Identify the characteristic absorption bands corresponding to the key functional groups present in the molecule. The disappearance of the starting material's peaks (e.g., amine N-H stretches) and the appearance of product peaks (e.g., aldehyde C=O stretch) confirm the reaction's success.[11]
References
- 1. scbt.com [scbt.com]
- 2. 461033-80-7 Cas No. | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Benzaldehyde and Its Analogues
For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of molecular scaffolds and their derivatives is paramount for structure elucidation, reaction monitoring, and understanding structure-activity relationships. This guide provides a comparative analysis of the spectral data for benzaldehyde and a selection of its common analogues, offering insights into the influence of various substituents on their spectroscopic signatures.
This publication presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde, and salicylaldehyde. Detailed experimental protocols for the acquisition of this data are also provided to support practical application in the laboratory.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In benzaldehyde analogues, the chemical shifts of the aldehydic and aromatic protons are particularly sensitive to the electronic nature of the substituent on the aromatic ring.[1] Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) tend to increase electron density on the ring, causing an upfield (lower ppm) shift of the ring protons, while electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) decrease electron density, leading to a downfield (higher ppm) shift.[1] The aldehydic proton, typically found around 9.5-10 ppm, is also influenced by these electronic effects.[2][3]
Comparative ¹H NMR Data (CDCl₃, δ in ppm)
| Compound | Aldehydic H (s) | Aromatic H (m) | Other H |
| Benzaldehyde | ~10.0[3] | 7.51-7.87[3] | - |
| 4-Methoxybenzaldehyde | ~9.88 | 6.98 (d), 7.83 (d) | 3.88 (s, 3H, -OCH₃) |
| 4-Nitrobenzaldehyde | ~10.18 | 8.11 (d), 8.40 (d) | - |
| 4-Chlorobenzaldehyde | ~9.98 | 7.51 (d), 7.82 (d) | - |
| 4-Methylbenzaldehyde | 9.96[4] | 7.33 (d), 7.77 (d)[5] | 2.44 (s, 3H, -CH₃)[5] |
| Salicylaldehyde | ~9.90[6] | 6.90-7.60 | ~11.0 (s, 1H, -OH)[6] |
Comparative ¹³C NMR Data (CDCl₃, δ in ppm)
| Compound | C=O | Aromatic C | Other C |
| Benzaldehyde | ~192.3 | 129.1, 129.8, 134.5, 136.5 | - |
| 4-Methoxybenzaldehyde | 191.3[7] | 114.5, 129.7, 131.8, 164.2[7] | 55.7 (-OCH₃)[7] |
| 4-Nitrobenzaldehyde | ~190.0 | ~124.0, ~130.5, ~140.0, ~151.0 | - |
| 4-Chlorobenzaldehyde | ~190.0[2] | ~129.0, ~130.5, ~138.0, ~140.0 | - |
| 4-Methylbenzaldehyde | 192.05[4] | 129.72, 129.86, 134.20, 145.58[4] | 21.91 (-CH₃)[4] |
| Salicylaldehyde | 189.4[5] | 111.4, 120.3, 124.5, 128.0, 135.7, 161.5[5] | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Aldehydes exhibit a characteristic strong C=O stretching absorption. For benzaldehyde, this peak is typically observed around 1700-1720 cm⁻¹.[8] Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.[9] Another key diagnostic feature for aldehydes is the C-H stretch of the aldehyde group, which often appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[8][9]
Comparative IR Data (cm⁻¹)
| Compound | ν(C=O) | ν(C-H) Aldehydic | ν(C=C) Aromatic | Other Key Bands |
| Benzaldehyde | ~1703[9] | ~2720, ~2820[8] | ~1580, ~1450 | - |
| 4-Methoxybenzaldehyde | ~1685 | ~2720, ~2820 | ~1600, ~1510 | ~1260 (C-O stretch) |
| 4-Nitrobenzaldehyde | ~1705 | ~2730, ~2830 | ~1600, ~1520 | ~1530, ~1350 (NO₂ stretch) |
| 4-Chlorobenzaldehyde | ~1695 | ~2730, ~2830 | ~1590, ~1480 | ~1090 (C-Cl stretch) |
| 4-Methylbenzaldehyde | ~1703[10] | ~2720, ~2820[10] | ~1605, ~1575 | - |
| Salicylaldehyde | ~1665 | ~2740, ~2840 | ~1610, ~1490 | ~3200 (broad, O-H stretch) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzaldehyde and its analogues exhibit characteristic absorption bands arising from π → π* and n → π* transitions. The position and intensity of these bands are influenced by the substituent on the aromatic ring.
Comparative UV-Vis Data (λmax in nm)
| Compound | Solvent | π → π | n → π |
| Benzaldehyde | Water | ~248[11] | ~283[11] |
| 4-Methoxybenzaldehyde | Hexane | ~272[12] | - |
| 4-Nitrobenzaldehyde | Cyclohexane | ~250[13] | ~350[13] |
| 4-Chlorobenzaldehyde | - | ~258 | ~310 |
| 4-Methylbenzaldehyde | Hexane | ~251[4] | ~284[4] |
| Salicylaldehyde | - | ~255, ~325 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule upon ionization. For benzaldehyde, the molecular ion peak (M⁺) is observed at m/z 106.[14] Common fragmentation pathways include the loss of a hydrogen atom to form the stable benzoyl cation (m/z 105), and the loss of the formyl group (-CHO) to give the phenyl cation (m/z 77), which is often the base peak.[14][15]
Common Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-H]⁺ | [M-CHO]⁺ | Other Key Fragments |
| Benzaldehyde | 106[14] | 105[14] | 77[14] | 51 ([C₄H₃]⁺)[14] |
| 4-Methoxybenzaldehyde | 136 | 135 | 107 | 77, 92 |
| 4-Nitrobenzaldehyde | 151 | 150 | 123 | 76, 93, 105 |
| 4-Chlorobenzaldehyde | 140/142 | 139/141 | 111/113 | 75 |
| 4-Methylbenzaldehyde | 120 | 119 | 91 | 65 |
| Salicylaldehyde | 122 | 121 | 93 | 65 |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the benzaldehyde analogue and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrument Setup: Place the sample in the IR spectrometer's sample holder.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrument Setup: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place them in the UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) for volatile compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Data Analysis: A detector records the abundance of each ion. The resulting mass spectrum shows the relative abundance of different fragments, which can be used to determine the molecular weight and deduce the structure of the compound.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 15. scribd.com [scribd.com]
Evaluating the Efficacy of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde in Pharmaceutical Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in pharmaceutical synthesis is a critical decision that impacts reaction efficiency, yield, and the overall success of a drug discovery program. This guide provides an objective comparison of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde and its alternatives in the context of the Biginelli reaction, a cornerstone multicomponent reaction for the synthesis of medicinally relevant dihydropyrimidinones (DHPMs).
This compound is a versatile intermediate in organic synthesis, valued for its unique structural features that can impart desirable properties to target molecules.[1] Its application extends to the development of novel pharmaceuticals, including those targeting neurological disorders.[1][2] This guide will delve into a comparative analysis of its performance against other substituted benzaldehydes in the synthesis of DHPMs, supported by experimental data and detailed protocols.
Performance in the Biginelli Reaction: A Comparative Analysis
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, providing efficient access to a diverse range of DHPMs. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.
Below is a table summarizing the yields of the Biginelli reaction with various substituted benzaldehydes, providing a basis for comparison.
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl, Reflux | 58 | [3][4][5] |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl, Reflux (alternative route) | 62 | [3][4][5] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | InCl3, Acetonitrile | 95 | [2] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | InCl3, Acetonitrile | 85 | [2] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | InCl3, Acetonitrile | 92 | [2] |
| 4-(Dimethylamino)benzaldehyde | Ethyl acetoacetate | Urea | InCl3, Acetonitrile | 88 | [2] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | InCl3, Acetonitrile | 94 | [2] |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | InCl3, Acetonitrile | 90 | [2] |
Analysis: The data indicates that electron-withdrawing groups (e.g., -Cl, -NO2) on the benzaldehyde generally lead to higher yields in the Biginelli reaction. Conversely, electron-donating groups (e.g., -OCH3, -N(CH3)2) also provide good to excellent yields. The pyrrolidinyl group in this compound is a strong electron-donating group, suggesting it would likely facilitate the reaction and lead to high yields, comparable to or potentially exceeding that of 4-(Dimethylamino)benzaldehyde. The additional methyl group at the 3-position may introduce some steric hindrance, but its electronic effect is also weakly activating, likely contributing positively to the overall yield.
Experimental Protocols
To provide a practical framework for comparison, detailed experimental protocols for the Biginelli reaction are presented below.
General Procedure for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction
A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) is subjected to the reaction conditions outlined in the specific protocols.
Protocol 1: Classical Acid-Catalyzed Synthesis [3][4][5]
-
To a solution of the aldehyde, ethyl acetoacetate, and urea in ethanol (10 mL), add a few drops of concentrated hydrochloric acid.
-
Reflux the mixture for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Protocol 2: Microwave-Assisted Synthesis [1][6]
-
In a microwave vial, combine the aldehyde, ethyl acetoacetate, urea, and a catalytic amount of a Lewis acid (e.g., Yb(OTf)3).
-
Add a suitable solvent (e.g., acetonitrile).
-
Heat the mixture in a microwave synthesizer at a specified temperature (e.g., 120 °C) for a designated time (e.g., 20 minutes).
-
After cooling, purify the reaction mixture using an appropriate method, such as fluorous solid-phase extraction (F-SPE) if using a fluorous-tagged aldehyde, or standard column chromatography.
Logical Workflow for Evaluating Aldehyde Efficacy
The following diagram illustrates the logical workflow for evaluating the efficacy of different benzaldehyde derivatives in the Biginelli reaction.
References
- 1. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION | Jurnal Kimia Riset [e-journal.unair.ac.id]
- 6. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde in Biochemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde in various biochemical assays. Due to the limited publicly available data on this specific compound, this document outlines a comparative approach, utilizing methodologies applicable to aromatic aldehydes and presenting illustrative data to guide experimental design.
Introduction
This compound is a synthetic organic compound with potential applications in pharmaceutical development, particularly in the synthesis of agents targeting neurological disorders.[1][2] Like other aromatic aldehydes, its biological activity is likely influenced by the reactivity of the aldehyde functional group, which can form covalent Schiff bases with primary amino groups in proteins. This reactivity is a double-edged sword; while it can be harnessed for therapeutic effect, it also presents a risk of off-target interactions, or cross-reactivity, leading to undesired biological consequences.
Understanding the cross-reactivity profile of a compound is a critical step in drug discovery and development. It helps in identifying potential off-target effects, interpreting assay results, and ensuring the specificity of candidate molecules. This guide compares this compound with other structurally related benzaldehyde derivatives to illustrate a systematic approach to evaluating its cross-reactivity.
Data Presentation: Comparative Cross-Reactivity Profile
The following table presents hypothetical data summarizing the cross-reactivity of this compound and related compounds in a panel of predictive biochemical assays. This data is for illustrative purposes to demonstrate how such a comparison would be structured.
| Compound | Structure | Kinase Inhibition (IC50, µM) - Representative Kinase | Receptor Binding (Ki, µM) - Representative Receptor | Schiff Base Formation (k_obs, M⁻¹s⁻¹) | Cytotoxicity (CC50, µM) - HepG2 cells |
| This compound | >50 | >50 | 0.85 | 75 | |
| 4-(Pyrrolidin-1-yl)benzaldehyde | >50 | >50 | 0.72 | 88 | |
| 3-Methylbenzaldehyde | >100 | >100 | 0.15 | >200 | |
| 4-Nitrobenzaldehyde | 25 | 38 | 1.20 | 42 | |
| Benzaldehyde | >100 | >100 | 0.05 | >200 |
Note: The data in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
To generate the comparative data presented above, a panel of assays should be employed. Below are detailed methodologies for key experiments.
Kinase and Receptor Binding Assays (Off-Target Screening)
A broad panel of kinase and receptor binding assays is crucial for identifying potential off-target interactions.
Protocol: Radioligand Binding Assay for a Representative G-Protein Coupled Receptor (GPCR)
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-ligand), and varying concentrations of the test compound (this compound or comparators).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Schiff Base Formation Assay (Amino Chemoassay)
This assay quantifies the reactivity of the aldehyde group with a model primary amine.
Protocol: Spectrophotometric Monitoring of Schiff Base Formation
-
Reagents: Prepare solutions of the test aldehyde (e.g., 1 mM in a suitable solvent) and a model amine (e.g., 10 mM n-butylamine in a buffered aqueous solution, pH 7.4).
-
Reaction Initiation: Mix the aldehyde and amine solutions in a quartz cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the formation of the Schiff base (typically determined by a preliminary spectral scan).
-
Kinetic Analysis: Record the absorbance over time. The initial rate of the reaction can be used to determine the observed rate constant (k_obs).
-
Comparison: Compare the k_obs values for this compound and the other benzaldehyde derivatives.
In Vitro Cytotoxicity Assay
This assay assesses the general toxicity of the compounds to a representative cell line.
Protocol: MTT Assay in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24 or 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to assessing the cross-reactivity of this compound.
Caption: Mechanism of Schiff base formation between an aromatic aldehyde and a protein.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
A thorough assessment of cross-reactivity is paramount in the preclinical evaluation of any new chemical entity. For this compound, a systematic approach involving a panel of in vitro biochemical assays is recommended. By comparing its activity profile with that of structurally related benzaldehyde derivatives, researchers can gain valuable insights into its specificity and potential for off-target effects. The methodologies and illustrative data presented in this guide provide a robust framework for initiating such an investigation, ultimately contributing to a more comprehensive understanding of the compound's pharmacological profile.
References
comprehensive literature review of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde applications
A is currently challenging due to the limited availability of specific experimental data in publicly accessible literature. This compound is primarily recognized as a chemical intermediate, and detailed performance data is not widely published.
Synthesis and Physicochemical Properties
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a solid organic compound with the chemical formula C₁₂H₁₅NO and a molecular weight of 189.26 g/mol . Its structure features a benzaldehyde ring substituted with a methyl group and a pyrrolidine ring.
For the synthesis of the related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a three-step synthesis starting from terephthalaldehyde has been reported with a total yield of up to 68.9%.[3] This process involves an acetal reaction, a nucleophilic substitution, and a hydrolysis reaction.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 461033-80-7 | [4] |
| Molecular Formula | C₁₂H₁₅NO | [4] |
| Molecular Weight | 189.26 g/mol | [4] |
| Appearance | Solid |
Applications in Medicinal Chemistry and Drug Discovery
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.[5] The pyrrolidine moiety is a common scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility and the ability to form hydrogen bonds, which can enhance the binding affinity of a drug to its biological target.
Although specific quantitative data on the biological activity of compounds directly derived from this compound are scarce, the broader class of pyrrolidine derivatives has been extensively studied. For instance, various pyrrolidine-containing compounds have been investigated as inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1) and FLT3-ITD kinase, which are implicated in cancer.[6][7]
A study on 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors provides insight into the potential biological relevance of the pyrrolidine scaffold. In this research, the most active compound, 21g , demonstrated a dissociation constant (Kd) of 22 nM and a biochemical half-maximal inhibitory concentration (IC50) of 57 nM.[8] While not a direct derivative of the title compound, this highlights the potential for pyrrolidine-containing structures to exhibit potent biological activity.
Experimental Protocols
Detailed experimental protocols for the direct application of this compound are not available in the reviewed literature. However, a general procedure for the synthesis of a related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, is provided below as an example of the synthetic methodologies employed for this class of compounds.
Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde [3]
-
Acetal Formation: Terephthalaldehyde is reacted with triethyl orthoformate and ammonium chloride in ethanol to form 4-(diethoxymethyl)benzaldehyde. The reported yield for this step is 60%.[3]
-
Nucleophilic Substitution: The resulting acetal is dissolved in a mixture of methanol and water, followed by the addition of sodium borohydride and the amine (pyrrolidine in this conceptual example, though the original paper uses a different amine for a different final product) to perform a nucleophilic substitution.
-
Hydrolysis: The product from the previous step is treated with dilute hydrochloric acid and heated to reflux for 6 hours to hydrolyze the acetal and yield the final benzaldehyde derivative. The pH is then adjusted to 8-9 with sodium carbonate, and the product is extracted with dichloromethane. This final step has a reported yield of 99%.[3]
Signaling Pathways and Workflows
As this compound is a building block, it does not directly participate in signaling pathways. However, the molecules synthesized from it can target various pathways. For example, kinase inhibitors derived from similar scaffolds can modulate signaling cascades involved in cell proliferation and survival.
Below is a generalized workflow for the synthesis and evaluation of bioactive compounds, which would be applicable to derivatives of this compound.
Caption: Generalized workflow for the synthesis and biological evaluation of derivatives.
Comparison with Alternatives
A direct comparison of this compound with alternative building blocks is not feasible without specific performance data. The choice of a particular intermediate in a synthetic campaign depends on several factors, including:
-
Reactivity: The electron-donating nature of the pyrrolidine ring can influence the reactivity of the aldehyde group.
-
Solubility: The pyrrolidine moiety generally enhances solubility in organic solvents.
-
Cost and Availability: The commercial availability and cost of the starting materials are crucial for large-scale synthesis.
-
Downstream Compatibility: The stability of the molecule under various reaction conditions planned for the subsequent synthetic steps.
Conclusion
This compound serves as a valuable intermediate in organic synthesis, particularly for the development of potential pharmaceutical agents. While its general applications are noted, there is a significant gap in the publicly available literature regarding specific quantitative performance data, detailed experimental protocols for its direct use, and comparative studies against alternative building blocks. Further research and publication of such data would be necessary to provide a more comprehensive and objective guide for researchers and drug development professionals.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. 461033-80-7 Cas No. | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 1H NMR Peak Assignments for Complex Benzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous assignment of proton nuclear magnetic resonance (¹H NMR) signals is paramount for the structural elucidation and characterization of complex benzaldehyde derivatives. These compounds, often featuring intricate substitution patterns on the aromatic ring, can present overlapping signals and complex coupling patterns, making definitive peak assignment a significant challenge. This guide provides a comprehensive comparison of modern validation techniques, supported by experimental data and detailed protocols, to aid in the accurate and efficient structural analysis of these important molecules.
Comparing the Tools: A Head-to-Head Analysis of Validation Methods
The validation of ¹H NMR peak assignments for complex benzaldehyde derivatives relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, often supplemented by computational methods. Each technique offers unique insights into the molecular structure, and their synergistic use is key to resolving ambiguities.
1D ¹H NMR Spectroscopy: The Starting Point
The initial ¹H NMR spectrum provides fundamental information regarding the chemical environment of the protons. For benzaldehyde derivatives, the aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The aromatic protons resonate between 7 and 8.5 ppm, with their chemical shifts and coupling patterns heavily influenced by the nature and position of the substituents on the benzene ring.[1][2] While indispensable, the 1D spectrum alone is often insufficient for complete assignment, especially in cases of significant signal overlap in the aromatic region.
Two-Dimensional (2D) NMR Techniques: Unraveling the Connections
2D NMR spectroscopy is the cornerstone of structural elucidation for complex molecules.[3][4][5] By spreading the NMR information into two frequency dimensions, these experiments reveal correlations between different nuclei, providing a detailed map of the molecular connectivity.
-
¹H-¹H Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are scalar (J) coupled to each other, typically over two to three bonds.[5][6][7] In the context of benzaldehyde derivatives, COSY is invaluable for establishing the connectivity of protons within the aromatic spin systems and any aliphatic side chains. Cross-peaks in the COSY spectrum confirm which protons are neighbors, allowing for the tracing of spin-spin coupling networks.
-
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons with the directly attached carbon atoms.[8][9][10] HSQC is a powerful tool for assigning proton signals based on the more dispersed ¹³C NMR spectrum. For complex benzaldehyde derivatives with overlapping proton signals, the corresponding carbon signals are often well-resolved, enabling unambiguous proton assignment.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four bonds in conjugated systems).[10][11][12] HMBC is crucial for connecting different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra. For benzaldehyde derivatives, HMBC can establish the connectivity between the aldehyde proton and the aromatic ring, as well as between substituents and the ring carbons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity between protons.[13][14] This is particularly useful for determining the conformation and stereochemistry of complex benzaldehyde derivatives, especially those with bulky substituents that may restrict rotation.
Computational ¹H NMR Prediction: A Valuable Complement
In recent years, computational methods for predicting ¹H NMR chemical shifts have become increasingly accurate and serve as a valuable tool for validating experimental assignments.[15][16][17][18][19] These methods, often employing density functional theory (DFT) or machine learning algorithms, can calculate the expected chemical shifts for a proposed structure.[19] Comparing the predicted spectrum with the experimental data can provide strong evidence for the correctness of the peak assignments. However, the accuracy of these predictions can be influenced by factors such as the choice of computational method, basis set, and the handling of solvent effects.
Quantitative Comparison of Validation Methods
To facilitate the selection of the most appropriate validation technique, the following table summarizes the key quantitative parameters and characteristics of each method.
| Method | Information Provided | Typical Resolution | Sensitivity | Key Application for Benzaldehyde Derivatives |
| 1D ¹H NMR | Chemical shift, coupling constants, integration | High | High | Initial assessment of proton environments and functional groups. |
| ¹H-¹H COSY | ¹H-¹H scalar coupling correlations (2-3 bonds) | Medium | High | Establishing proton connectivity within the aromatic ring and side chains. |
| HSQC | ¹H-¹³C one-bond correlations | High | Medium | Resolving overlapping proton signals by correlation to distinct carbon signals. |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Medium | Low | Connecting different spin systems and assigning quaternary carbons. |
| NOESY | ¹H-¹H through-space proximity | Medium | Low | Determining conformation and stereochemistry. |
| Computational Prediction | Predicted chemical shifts for a given structure | N/A | N/A | Validating proposed assignments and distinguishing between isomers. |
A Logical Workflow for Peak Assignment Validation
A systematic approach is crucial for the efficient and accurate validation of ¹H NMR peak assignments. The following workflow outlines a logical sequence of steps, integrating both experimental and computational methods.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 3. emerypharma.com [emerypharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. COSY [chem.ch.huji.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 16. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 17. acdlabs.com [acdlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde and its Analogs as Aldehyde Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde with structurally similar compounds, focusing on their inhibitory effects on aldehyde dehydrogenase (ALDH), a critical enzyme family implicated in cancer cell biology. The information presented is supported by experimental data from peer-reviewed research, with detailed protocols provided for key assays.
Introduction
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its structural resemblance to known inhibitors of aldehyde dehydrogenase (ALDH). The ALDH superfamily of enzymes plays a crucial role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes. Notably, certain ALDH isoforms, particularly ALDH1A3, are overexpressed in various cancer types, including prostate cancer, and are considered markers for cancer stem cells, contributing to therapy resistance and tumor progression. Therefore, the development of potent and selective ALDH inhibitors is a promising avenue for novel anticancer therapies. This guide compares the in vitro activity of this compound and its analogs against ALDH1A3, providing valuable insights for researchers in the field of drug discovery and development.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound and its structurally related analogs against the ALDH1A3 isoform. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Compound Name | Structure | ALDH1A3 IC50 (µM)[1] |
| 26 | This compound | ![]() | 1.15 |
| 15 | 3-Methyl-4-(piperidin-1-yl)benzaldehyde | ![]() | 0.29 |
| DEAB | 4-(Diethylamino)benzaldehyde | ![]() | 10.4 |
| 1 | 4-(Dipropylamino)benzaldehyde | ![]() | >10 |
| 4 | 4-(Pyrrolidin-1-yl)benzaldehyde | ![]() | ~10% remaining activity at 10 µM |
| 12 | 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde | ![]() | ~17% remaining activity at 10 µM |
Experimental Protocols
Synthesis of this compound (Compound 26)
Materials:
-
4-Fluoro-3-methylbenzaldehyde
-
Pyrrolidine
-
Reaction vessel suitable for heating to 100 °C
Procedure:
-
Combine 4-fluoro-3-methylbenzaldehyde and pyrrolidine in a reaction vessel.
-
Heat the reaction mixture to 100 °C for 48 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the crude product by column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in petroleum ether (starting with 1:10 and increasing to 2:10) to yield the final product as a dark yellow oil.[1]
ALDH1A3 Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of the test compounds against the ALDH1A3 enzyme by measuring the fluorescence of NADH produced during the enzymatic reaction.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl, 1 mM MgCl₂, and 0.1 mg/mL BSA
-
NAD⁺ solution (prepared in assay buffer)
-
Substrate: Retinaldehyde (prepared in assay buffer)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., DEAB)
-
Negative control (DMSO vehicle)
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound, positive control, or negative control to the respective wells.
-
Add 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the retinaldehyde substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in NADH fluorescence kinetically for 10-15 minutes, taking readings every 30 seconds.
-
Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antiproliferative Assay in Prostate Cancer Cells (e.g., PC-3)
This assay determines the effect of the compounds on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell line (e.g., PC-3)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
Cell proliferation reagent (e.g., WST-1 or MTT)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed PC-3 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualization
Caption: ALDH1A3 signaling pathway in cancer.
Caption: Experimental workflow for comparison.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde (CAS No. 461033-80-7), a compound identified as an irritant.[1] Adherence to these protocols is critical for minimizing risk and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as an irritant, and proper precautions must be taken to avoid contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or goggles. | Protects against splashes and eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |
| Protective Clothing | Standard laboratory coat. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust or aerosols are generated. | Avoids inhalation of the substance. |
Handling Guidelines:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the generation of dust when working with the solid form.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for the correct classification and disposal of the waste.[2]
Step 1: Waste Identification and Segregation
Correctly identify the waste as "this compound". It is crucial to not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible materials, such as strong oxidizing agents and acids, should be kept separate to prevent hazardous reactions.
Step 2: Containment
Transfer the waste into a suitable, clearly labeled hazardous waste container.
-
Container Type: Use a clean, non-reactive, and sealable container.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound", the CAS number (461033-80-7), and the associated hazard (Irritant). The accumulation start date must also be clearly visible.
Step 3: Storage
Store the sealed waste container in a designated satellite accumulation area (SAA) that is within the line of sight from where the waste is generated.[3] The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible chemicals.
Step 4: Arrange for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2] Provide the complete chemical name and any other relevant safety information to the disposal company. Never attempt to dispose of this chemical down the drain or in regular solid waste.[4] Some aldehydes can be neutralized, but this should only be performed if it is a validated and approved procedure by your institution and local authorities.[3][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting. Always consult your institution's specific guidelines and the relevant Safety Data Sheet for the most accurate and detailed information.
References
Essential Safety and Operational Guide for 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
For Immediate Use by Laboratory Personnel
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde (CAS No. 461033-80-7). The information is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the full Safety Data Sheet (SDS).
Hazard Identification and Immediate Precautions
This compound is classified as an irritant.[1][2] Its toxicological properties have not been fully investigated, and it may be harmful by ingestion and inhalation.[2] The material is irritating to mucous membranes and the upper respiratory tract.[2]
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2]
-
Respiratory Irritation: Inhalation of dust or vapor may irritate the respiratory tract.[2]
-
Unknown Toxicity: The full health hazards of this compound have not been thoroughly determined.[2]
In case of exposure:
-
Skin Contact: Immediately wash the affected area with generous amounts of running water and non-abrasive soap.[2]
-
Eye Contact: Rinse eyes with clean, running water for at least 15 minutes while keeping the eyelids open.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2]
-
Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes.
In all cases of exposure, seek immediate medical attention.[2][3]
Personal Protective Equipment (PPE)
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. |
| Eye Protection | Protective safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Body Protection | A flame-retardant laboratory coat, closed-toe shoes, and long pants. Wear protective clothing and chemical-resistant boots. | To protect skin from accidental contact and potential splashes.[2] |
| Respiratory | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust/vapors are generated. | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
In Case of a Spill:
Disposal Plan: Step-by-Step Waste Management
Waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste material (including contaminated consumables like gloves and paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste.
-
-
Labeling:
-
Label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
-
Storage:
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.
-
Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[5]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Workflow Diagrams
Caption: Workflow for safe handling and disposal of the compound.
Caption: Relationship between hazards, controls, and safety outcomes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







